molecular formula C12H13NOS B181843 4-methoxy-N-(thiophen-2-ylmethyl)aniline CAS No. 3139-29-5

4-methoxy-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B181843
CAS No.: 3139-29-5
M. Wt: 219.3 g/mol
InChI Key: LIWFLDMRZSFKKG-UHFFFAOYSA-N
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Description

4-methoxy-N-(thiophen-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFLDMRZSFKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357094
Record name 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-29-5
Record name 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline, a valuable secondary amine intermediate in medicinal chemistry and materials science. The primary synthetic route detailed is a two-step reductive amination, which is a reliable and widely used method for the formation of C-N bonds.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved via a reductive amination reaction between 4-methoxyaniline and thiophene-2-carboxaldehyde. This process can be performed as a two-step sequence, involving the initial formation and isolation of an intermediate imine (Schiff base), followed by its reduction. Alternatively, a one-pot "direct" reductive amination can be employed where the imine is formed and reduced in situ.

The two-step approach is detailed below, as it often allows for easier purification and characterization of the intermediate, leading to a purer final product.

Step 1: Imine Formation 4-methoxyaniline reacts with thiophene-2-carboxaldehyde in a suitable solvent, typically an alcohol such as ethanol or methanol, to form the N-(thiophen-2-ylmethylidene)-4-methoxyaniline Schiff base. This reaction is generally acid-catalyzed and proceeds via a condensation mechanism with the elimination of water.

Step 2: Reduction of the Imine The C=N double bond of the intermediate Schiff base is then selectively reduced to a C-N single bond to yield the target secondary amine. Sodium borohydride (NaBH₄) is a common, mild, and effective reducing agent for this transformation.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.

ParameterStep 1: Imine FormationStep 2: Imine Reduction
Reactants 4-methoxyaniline, thiophene-2-carboxaldehydeN-(thiophen-2-ylmethylidene)-4-methoxyaniline, Sodium Borohydride
Solvent Ethanol or MethanolMethanol
Temperature Reflux (65-78 °C)0 °C to Room Temperature
Reaction Time 1-4 hours2-6 hours
Molar Ratio (Reactant:Reagent) 1:1 (amine:aldehyde)1:1.5 (imine:NaBH₄)
Typical Yield >90% (for the imine)85-95% (for the final product)
Overall Yield -75-90%

Experimental Protocols

Step 1: Synthesis of N-(thiophen-2-ylmethylidene)-4-methoxyaniline (Schiff Base Intermediate)

Materials:

  • 4-methoxyaniline

  • Thiophene-2-carboxaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyaniline (1.0 eq.) in absolute ethanol.

  • To this solution, add thiophene-2-carboxaldehyde (1.0 eq.).

  • The reaction mixture is then heated to reflux with continuous stirring.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-4 hours), the mixture is cooled to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

  • N-(thiophen-2-ylmethylidene)-4-methoxyaniline (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(thiophen-2-ylmethylidene)-4-methoxyaniline (1.0 eq.) in methanol.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq.) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC until the starting imine is consumed (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • The product is typically extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Imine Reduction Reactants1 4-methoxyaniline + Thiophene-2-carboxaldehyde Reaction1 Reflux (1-4h) Reactants1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Product1 N-(thiophen-2-ylmethylidene)- 4-methoxyaniline (Imine) Reaction1->Product1 Reactant2 Imine Intermediate Product1->Reactant2 Proceed to next step Reaction2 0°C to RT (2-6h) Reactant2->Reaction2 Reagent2 Sodium Borohydride (NaBH4) Reagent2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Workup Quenching & Extraction Reaction2->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product2 This compound Purification->Product2

An In-depth Technical Guide to 4-methoxy-N-(thiophen-2-ylmethyl)aniline (CAS: 3139-29-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by the presence of a methoxy-substituted aniline ring linked to a thiophene-2-ylmethyl group.[1] This molecule belongs to the class of secondary amines and incorporates structural motifs found in various biologically active compounds. The thiophene ring is a common heterocycle in medicinal chemistry, known to be a bioisostere of the phenyl ring and is present in numerous approved drugs. Similarly, the substituted aniline scaffold is a key component of many pharmacologically active agents. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, spectral data, a detailed representative synthesis protocol, and a discussion of its potential, though currently unpublished, role in drug discovery workflows.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 3139-29-5[2][3]
Molecular Formula C₁₂H₁₃NOS[3]
Molecular Weight 219.3 g/mol [3]
Melting Point 66 °C[3][4]
Physical Form Yellow solid / powder[4][5]
SMILES COc1ccc(cc1)NCc1cccs1[1]
InChI Key LIWFLDMRZSFKKG-UHFFFAOYSA-N[4]

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (500 MHz, CDCl₃) δ 7.24 (d, J = 5.0 Hz, 1H), 7.03 (d, J = 3.2 Hz, 1H), 7.00 (dd, J = 4.8, 3.7 Hz, 1H), 6.83 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 4.50 (s, 2H), 3.78 (s, 3H)[5]
¹³C NMR (126 MHz, CDCl₃) δ 152.6, 143.3, 141.8, 126.8, 124.9, 124.5, 114.9, 114.6, 55.8, 44.5[5]

Table 3: Safety Information

GHS Hazard StatementsGHS Precautionary Statements
H315, H319, H335P280, P305+P351+P338, P332+P313

Disclaimer: This safety information is based on available data for similar compounds and may not be exhaustive. A full risk assessment should be conducted before handling.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not extensively published, a standard and effective method is reductive amination. The following protocol is a representative procedure based on established chemical literature for analogous compounds.

Synthesis via Reductive Amination

This two-step, one-pot synthesis involves the formation of a Schiff base intermediate from 4-methoxyaniline and thiophene-2-carboxaldehyde, followed by its in-situ reduction to the target secondary amine.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Thiophene-2-carboxaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in anhydrous methanol.

  • Aldehyde Addition: To this solution, add thiophene-2-carboxaldehyde (1.0 eq).

  • Schiff Base Formation: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for 2-4 hours to facilitate the formation of the imine (Schiff base) intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: After cooling the reaction mixture to 0-5°C in an ice bath, slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup:

    • Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not yet detailed in publicly available literature, its structural components are prevalent in compounds with a wide range of pharmacological activities. Thiophene-containing molecules and substituted anilines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Given the structural alerts, a logical first step in a drug discovery program would be to screen this compound against various cancer cell lines. The following workflow illustrates a general experimental approach for such a preliminary investigation.

drug_discovery_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies (for active compounds) cluster_decision Decision Point cluster_inactive Outcome 1 cluster_active Outcome 2 synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Assessment (HPLC) characterization->purity cell_lines Panel of Human Cancer Cell Lines purity->cell_lines viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->viability_assay ic50 Determine IC50 Values viability_assay->ic50 go_nogo Active? ic50->go_nogo apoptosis Apoptosis Assays (Annexin V, Caspase) target_id Target Identification (Western Blot, Kinase Panel) apoptosis->target_id cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->target_id inactive Inactive: Archive Compound go_nogo->inactive No active Active: Proceed to MoA go_nogo->active Yes active->apoptosis

Caption: General workflow for the initial screening of a novel chemical entity.

The diagram above outlines a typical workflow for evaluating a new compound like this compound for potential anticancer activity. After synthesis and purification, the compound would be tested against a panel of cancer cell lines to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀). If significant activity is observed, further studies would be initiated to elucidate its mechanism of action, such as investigating its ability to induce apoptosis or cause cell cycle arrest, and to identify its molecular target(s).

Conclusion

This compound is a readily synthesizable compound with physicochemical and spectral properties that are now partially characterized. While its specific biological functions remain to be elucidated, its structural similarity to other pharmacologically active molecules suggests it may be a valuable scaffold for further investigation in drug discovery, particularly in oncology. The provided synthetic protocol and proposed screening workflow offer a solid foundation for researchers interested in exploring the therapeutic potential of this and related chemical entities.

References

Spectroscopic Properties of 4-methoxy-N-(thiophen-2-ylmethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-methoxy-N-(thiophen-2-ylmethyl)aniline. Due to its potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is crucial. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided to aid in its preparation and analysis.

Introduction

This compound is a secondary amine containing a methoxy-substituted aniline ring and a thiophene-2-ylmethyl group. The presence of these distinct aromatic moieties, along with the secondary amine linkage, imparts specific spectroscopic signatures that are valuable for its identification and characterization. This guide serves as a central repository of this information for researchers working with this and structurally related compounds.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented in Tables 1 and 2 are based on experimental results obtained in deuterochloroform (CDCl₃).

Table 1. ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.24d5.01HThiophene H5
7.03d3.21HThiophene H3
7.00dd4.8, 3.71HThiophene H4
6.83d8.82HAniline H2, H6
6.68d8.82HAniline H3, H5
4.50s-2HCH₂
3.78s-3HOCH₃

Table 2. ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.6C4 (Aniline)
143.3C1 (Aniline)
141.8C2 (Thiophene)
126.8C5 (Thiophene)
124.9C3 (Thiophene)
124.5C4 (Thiophene)
114.9C3, C5 (Aniline)
114.6C2, C6 (Aniline)
55.8OCH₃
44.5CH₂
Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed in Table 3. These are predicted based on the functional groups present in the molecule.

Table 3. Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450MediumN-H stretch (secondary amine)
3000-3100Medium-WeakC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic CH₂ and CH₃)
1580-1610Medium-StrongC=C stretch (aromatic rings)
1490-1520StrongC=C stretch (aromatic rings)
1230-1270StrongC-O stretch (aryl ether, asymmetric)
1020-1050MediumC-O stretch (aryl ether, symmetric)
1100-1150MediumC-N stretch
700-800StrongC-H out-of-plane bend (thiophene ring)
810-840StrongC-H out-of-plane bend (p-disubstituted aniline)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic systems. The predicted absorption maxima (λmax) in a non-polar solvent like ethanol are presented in Table 4. Aromatic compounds generally exhibit a high-intensity absorption near 205 nm and a less intense absorption between 255 to 275 nm.[1] The presence of the methoxy group, an electron-donating group, on the aniline ring is expected to cause a bathochromic (red) shift of the secondary absorption band.[2]

Table 4. Predicted UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)Assignment
~230Highπ → π* transition (Thiophene ring)
~250-260Moderateπ → π* transition (Aniline ring)
~290-310Low-Moderaten → π* transition and π → π* transition (Aniline ring with auxochrome)
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The predicted major fragmentation patterns are detailed in Table 5. For secondary amines like this, alpha-cleavage is a dominant fragmentation pathway.[3]

Table 5. Predicted Mass Spectrometry Data for this compound

m/zIonFragmentation Pathway
219[M]⁺Molecular Ion
122[C₇H₈NO]⁺Cleavage of the CH₂-N bond
97[C₄H₄S-CH₂]⁺Cleavage of the N-CH₂ bond

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reductive Amination

This protocol is a detailed adaptation of a general procedure for reductive amination.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) in a suitable solvent such as methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Workup: Quench the reaction by the slow addition of distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range is typically 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of 200-400 nm.[6]

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • The mass range should be set to scan from m/z 50 to 500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_spectroscopy Spectroscopic Characterization start Start reagents Reactants: 4-Methoxyaniline Thiophene-2-carbaldehyde start->reagents synthesis Reductive Amination: 1. Imine Formation (MeOH, RT) 2. Reduction (NaBH4, 0°C to RT) reagents->synthesis workup Workup: Aqueous Quench Ethyl Acetate Extraction synthesis->workup purification Purification: Column Chromatography (Silica Gel) workup->purification product Pure Product: This compound purification->product nmr NMR (¹H & ¹³C) product->nmr ir FT-IR product->ir uv_vis UV-Vis product->uv_vis ms Mass Spec. product->ms

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This technical guide has presented a detailed summary of the spectroscopic properties of this compound, including both experimentally determined and predicted data. The provided experimental protocols offer a practical basis for its synthesis and analysis. This compilation of information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methoxy-Thiophene Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and structural characteristics of a representative methoxy-thiophene aniline derivative, 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Due to the limited availability of public crystallographic data for 4-methoxy-N-(thiophen-2-ylmethyl)aniline, this closely related compound serves as a valuable reference for understanding the structural properties of this class of molecules. This document details the experimental procedures for its synthesis and crystallization, presents its crystallographic data in a structured format, and discusses the potential biological significance of thiophene-containing compounds.

Crystallographic Data

The crystallographic data for 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline provides key insights into its solid-state conformation and packing.[1][2] The molecule is nonplanar, with a significant dihedral angle between the benzene and thiophene rings.[1][2]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₂H₁₀N₂O₃S
Formula Weight262.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.5641 (7)
b (Å)13.1441 (5)
c (Å)7.7896 (4)
β (°)106.012 (4)
Volume (ų)1236.50 (10)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.26
Crystal Size (mm)0.69 × 0.51 × 0.28
Reflections Collected20097
Independent Reflections2841
R(int)0.053
R[F² > 2σ(F²)]0.047
wR(F²)0.125
Goodness-of-fit (S)1.15

Data sourced from Akbal et al. (2012).[1][2]

Intermolecular Interactions

The crystal packing is stabilized by weak intermolecular C—H⋯O interactions and π–π stacking interactions between the benzene rings.[1][2] The centroid-centroid distance between neighboring benzene rings is 3.7465 (14) Å.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which can serve as a representative protocol for similar compounds.

Synthesis

The synthesis of the title compound is achieved through the condensation reaction of 5-nitro-2-thiophene-carboxaldehyde and 4-methoxyaniline.[1][2]

Procedure:

  • A solution of 5-nitro-2-thiophene-carboxaldehyde (0.100 mmol) in 20 ml of absolute ethanol is prepared.

  • A separate solution of 4-methoxyaniline (0.100 mmol) in 20 ml of absolute ethanol is prepared.

  • The two solutions are mixed, and the resulting reaction mixture is stirred for 1 hour under reflux.

  • Yellow, transparent crystals are obtained by slow evaporation of the ethanol solution at room temperature.[1][2]

Crystallographic Analysis Workflow

The determination of the crystal structure involves a series of steps from data collection to structure refinement.

crystallography_workflow crystal Single Crystal Selection data_collection X-ray Diffraction Data Collection crystal->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis (e.g., PLATON) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Workflow for single-crystal X-ray crystallography.

Data Collection and Refinement:

  • Data Collection: A Stoe IPDS 2 diffractometer was used for data collection.[1][3]

  • Absorption Correction: An integration method (X-RED32) was applied for absorption correction.[1]

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97 within the WinGX software suite.[1]

  • Hydrogen Atoms: All hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Biological Significance of Thiophene Derivatives

Thiophene-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of biological activities.[4] They are found in naturally occurring metabolites and are key pharmacophores in medicinal chemistry.[4]

Reported Biological Activities:

  • Antimicrobial[4][5]

  • Antiviral[4]

  • Anti-inflammatory[4][6][7]

  • Antioxidant[4][6][7]

  • Cytotoxic and Antitumor[4]

The diverse biological profile of thiophene derivatives makes them attractive scaffolds for the design and development of novel therapeutic agents. The structural information presented in this guide can aid in the rational design of new this compound analogs with potentially enhanced biological activities.

Logical Relationship of Molecular Moieties

The molecular structure of this compound and its derivatives consists of three key components whose interplay dictates the overall chemical and biological properties.

molecular_components parent Substituted Aniline Derivative methoxy 4-Methoxy Aniline Moiety parent->methoxy Provides electron-donating and lipophilic character thiophene Thiophene Ring parent->thiophene Contributes to biological activity and aromaticity bridge Ylmethyl/Ylmethylidene Bridge parent->bridge Links the two aromatic rings and influences conformation

References

Technical Guide: Solubility Profile of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 4-methoxy-N-(thiophen-2-ylmethyl)aniline in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific molecule. This document, therefore, serves as a foundational guide, presenting the known physicochemical properties of the target compound and providing a detailed, generalized experimental protocol for determining its solubility. Furthermore, this guide includes workflow diagrams for the synthesis and solubility determination processes to aid in experimental design and execution.

Introduction

This compound is a secondary amine containing both a methoxy-substituted aniline moiety and a thiophene ring. Such structures are of interest in medicinal chemistry and materials science due to their potential biological activity and electronic properties. Understanding the solubility of this compound is a critical first step in its handling, formulation, and application in various research and development settings. Accurate solubility data is essential for designing purification methods, preparing solutions for biological screening, and developing suitable formulations for in vitro and in vivo studies.

Physicochemical Properties

PropertyValueSource
CAS Number 3139-29-5Biosynth[1]
Molecular Formula C₁₂H₁₃NOSBiosynth[1]
Molecular Weight 219.3 g/mol Biosynth[1]
Melting Point 66 °CBiosynth[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method.

3.1. Materials and Equipment

  • This compound (solid)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered supernatant (if necessary) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and solubility determination of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-methoxyaniline 4-methoxyaniline Reductive_Amination Reductive Amination (e.g., with NaBH4) 4-methoxyaniline->Reductive_Amination 2-thiophenecarboxaldehyde 2-thiophenecarboxaldehyde 2-thiophenecarboxaldehyde->Reductive_Amination Workup Aqueous Workup & Extraction Reductive_Amination->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product 4-methoxy-N- (thiophen-2-ylmethyl)aniline Purification->Final_Product

General Synthesis Workflow

Solubility_Determination_Workflow Start Start: Add excess solid to solvent Equilibration Equilibration (Shake at constant temperature) Start->Equilibration Sampling Withdraw and filter supernatant Equilibration->Sampling Analysis Quantify concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Result Report Solubility (g/L or mol/L) Analysis->Result

Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary foundational information for researchers. The presented physicochemical properties offer initial insights, and the detailed experimental protocol enables laboratories to determine the solubility profile of this compound. The inclusion of standardized workflows for synthesis and solubility determination aims to facilitate reproducible and reliable experimental outcomes. It is recommended that researchers undertaking the study of this compound perform solubility testing as a preliminary step to guide further investigation and application.

References

An In-Depth Technical Guide to 4-methoxy-N-(thiophen-2-ylmethyl)aniline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 4-methoxy-N-(thiophen-2-ylmethyl)aniline. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a broader context and guide future research.

Chemical Structure and Identification

This compound is a secondary amine featuring a p-methoxyphenyl group and a thiophen-2-ylmethyl substituent attached to the nitrogen atom.

IdentifierValue
IUPAC Name This compound
CAS Number 3139-29-5[1]
Molecular Formula C₁₂H₁₃NOS[1]
Molecular Weight 219.3 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)NCC2=CC=CS2

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table includes known data for the target compound and data from structurally similar molecules to provide estimated properties.

PropertyValueSource/Analog
Melting Point (°C) 66[1]Experimental
Boiling Point (°C) Not available-
Solubility Sparingly soluble in water; soluble in organic solvents[2][3][4]General for aromatic amines
pKa Not available-

Spectroscopic Data:

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

SpectroscopyData
¹H NMR (500 MHz, CDCl₃) δ 7.24 (d, J = 5.0 Hz, 1H), 7.03 (d, J = 3.2 Hz, 1H), 7.00 (dd, J = 4.8, 3.7 Hz, 1H), 6.83 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 4.50 (s, 2H), 3.78 (s, 3H)[3]
¹³C NMR (126 MHz, CDCl₃) δ 152.6, 143.3, 141.8, 126.8, 124.9, 124.5, 114.9, 114.6, 55.8, 44.5[3]
Infrared (IR) Spectroscopy Expected peaks: N-H stretch (~3300-3000 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), C-N stretch (~1335-1250 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹).
Mass Spectrometry (MS) Expected [M]+ at m/z 219.07. Fragmentation may involve cleavage of the benzylic C-N bond.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through reductive amination of 4-methoxyaniline and thiophene-2-carboxaldehyde. This two-step, one-pot procedure involves the formation of a Schiff base intermediate, which is then reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of related secondary amines.[5]

Materials:

  • 4-methoxyaniline

  • Thiophene-2-carboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline and 1.0-1.2 equivalents of thiophene-2-carboxaldehyde in methanol.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for 1-8 hours to facilitate the formation of the imine (Schiff base). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After cooling the reaction mixture to room temperature (if heated), slowly add 1.5-2.0 equivalents of sodium borohydride in portions.

  • Stir the reaction mixture for an additional 1-4 hours at room temperature.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 4-methoxyaniline Thiophene-2-carboxaldehyde Methanol Schiff_Base Stir/Reflux (1-8h) Reactants->Schiff_Base Formation of Imine Reduction Add NaBH4 Stir (1-4h) Schiff_Base->Reduction Reduction to Amine Quench Quench with H2O Reduction->Quench Extract Extract with DCM/EtOAc Quench->Extract Dry Dry over MgSO4/Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available in the reviewed literature, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

  • Thiophene Moiety: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

  • N-Benzyl Aniline Scaffold: The N-benzyl aniline scaffold is present in various biologically active molecules. For instance, derivatives of N-benzyl phenethylamines are known to act as potent agonists for serotonin receptors (5-HT2A/2C). Additionally, a phenylamine derivative, N-benzyl-N-methyldecan-1-amine, isolated from garlic, has been shown to induce G2/M phase arrest and apoptosis in human leukemia cells.[8]

Given these precedents, this compound could be a candidate for screening in assays related to:

  • Anticancer activity, potentially through the induction of apoptosis.

  • Antimicrobial and antifungal activity.

  • Anti-inflammatory activity.

  • Modulation of central nervous system receptors, such as serotonin receptors.

Logical Relationship for Investigating Biological Activity:

G cluster_0 Compound cluster_1 Initial Screening cluster_2 Mechanism of Action Studies Molecule This compound Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Molecule->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Molecule->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Molecule->Antiinflammatory CNS CNS Receptor Binding (e.g., 5-HT receptors) Molecule->CNS Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Anticancer->Pathway Antimicrobial->Pathway Antiinflammatory->Pathway CNS->Pathway

References

The Diverse Biological Activities of Thiophene-Containing Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing aniline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The information is compiled from recent scientific literature to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Thiophene-containing aniline derivatives have emerged as a significant class of compounds with potent anticancer activity.[1][2] These molecules have been reported to interfere with various cancer-specific protein targets and signaling pathways.[1] The nature and position of substituents on both the thiophene and aniline rings play a crucial role in determining their cytotoxic efficacy.[2]

A series of novel thiophene derivatives were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer cells.[3] Some of these compounds exhibited significant cytotoxic effects.[3] Another study identified a unique thienopyrazole derivative that induced programmed cell death selectively in various cancer cell lines.

The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and induction of apoptosis through the generation of reactive oxygen species.[2] For instance, one study identified a thiophene derivative that exhibited potent anticancer activity by inhibiting tumor cell growth, and its efficacy was enhanced by encapsulation in human serum albumin nanoparticles.[4]

Quantitative Data on Anticancer Activity
Compound/DerivativeCancer Cell LineActivity MetricValueReference
Thiophene Derivative 5 (TP 5)HepG2, SMMC-7721IC50Not specified, but showed higher activity than other tested derivatives and paclitaxel at 30.0 μg/mL[4]
Thienopyrazole derivative (Tpz-1)Human blood, breast, colon, and cervical cancer cell lines-Potent and selective programmed cell death

Antimicrobial Activity

Thiophene-aniline derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[5][6][7] The incorporation of different substituents on the core structure allows for the modulation of their antimicrobial spectrum and potency.

In one study, novel iminothiophene derivatives were synthesized by condensing a 2-acetylthiophene derivative with aniline and p-chloroaniline.[6][7] The resulting compounds were evaluated for their in vitro antibacterial and antifungal activities. Notably, one of the thiophene derivatives was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[5][6][7] Another study synthesized a series of thiophene-based heterocycles and evaluated their antibacterial and antifungal activities.[8]

The mechanism of antimicrobial action for some thiophene derivatives involves the permeabilization of the bacterial membrane and a reduction in the adherence of bacteria to host cells.[9] Molecular docking studies have suggested that these compounds may bind to bacterial outer membrane proteins.[9]

Quantitative Data on Antimicrobial Activity
Compound/DerivativeMicroorganismActivity MetricValueReference
Iminothiophene derivative 7Pseudomonas aeruginosaInhibition ZoneMore potent than gentamicin[5][6][7]
Thiophene derivatives 4, 5, 8Colistin-resistant Acinetobacter baumanniiMIC5016-32 mg/L[9]
Thiophene derivatives 4, 5, 8Colistin-resistant Escherichia coliMIC508-32 mg/L[9]
3-Amino thiophene-2-carboxamide 7bStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosaActivity Index vs. Ampicillin83.3%, 82.6%, 86.9%[10]

Anti-inflammatory Activity

Thiophene derivatives, including those with aniline moieties, are recognized for their anti-inflammatory properties.[11][12] Some commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[12] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]

The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy substituents, has been shown to be important for the anti-inflammatory activity of thiophene derivatives.[11] In vivo studies using the carrageenan-induced rat paw edema model have been employed to evaluate the anti-inflammatory potential of newly synthesized thiophene compounds.[13]

The mechanism of action for their anti-inflammatory effects can also involve the reduction of pro-inflammatory gene expression for cytokines like IL-1β, IL-6, TNF-α, and iNOS.[12]

Quantitative Data on Anti-inflammatory Activity
Compound/DerivativeAssayActivity MetricValueReference
Thiophene derivative 1cCarrageenan-induced rat paw edema% InhibitionMaximum inhibitory activity (value not specified)[13]
Hybrid 2BT+rhodamineCOX-2/5-LOX (in silico)Binding Energy-98.37 kcal/mol (COX-2), -91.07 kcal/mol (5-LOX)[12]

Enzyme Inhibitory Activity

Thiophene-containing aniline derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. This includes their activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[14][15]

A study on phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed their in vitro inhibitory activities against AChE, BChE, and glutathione S-transferase (GST).[14] Molecular docking studies have provided insights into the binding interactions of these compounds within the active sites of their target enzymes.[14] Another series of thiophene derivatives were synthesized and found to be potent acetylcholinesterase inhibitors, with some compounds showing greater inhibition than the reference drug donepezil.[15]

Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for the inhibitory activity of thiophene derivatives against enzymes like c-Jun NH2-terminal kinase 1 (JNK1).[16][17]

Quantitative Data on Enzyme Inhibitory Activity
Compound/DerivativeEnzymeActivity MetricValueReference
N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10)Acetylcholinesterase (AChE)Ki19.88 ± 3.06 µM[14]
--INVALID-LINK--methanone (8)Butyrylcholinesterase (BChE)Ki13.72 ± 1.12 µM[14]
(morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7)Glutathione S-transferase (GST)Ki16.44 ± 1.58 µM[14]
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)Acetylcholinesterase (AChE)% Inhibition60%[15]

Experimental Protocols

General Synthesis of Iminothiophene Derivatives[6][7]

A tetrasubstituted 2-acetylthiophene derivative is condensed with various nitrogen nucleophiles, such as aniline or p-chloroaniline, to afford the corresponding iminothiophene derivatives. The reaction is typically carried out under reflux in a suitable solvent. The synthesized products are then purified and characterized by elemental analysis, IR, MS, and NMR spectroscopy.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[5][7]
  • Bacterial or fungal cultures are grown to a specific turbidity.

  • The microbial suspension is uniformly spread on the surface of an appropriate agar medium in a petri dish.

  • Wells of a defined diameter are punched into the agar.

  • A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • A standard antibiotic (e.g., gentamicin) and the solvent alone serve as positive and negative controls, respectively.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Carrageenan-Induced Rat Paw Edema Assay[13]
  • Albino Wistar rats are divided into groups.

  • The initial paw volume of each rat is measured.

  • The test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.

  • After a defined period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at specific time intervals after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[15]
  • The assay is typically performed in a 96-well microplate.

  • The reaction mixture contains a buffer solution, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • The test compound at various concentrations is added to the wells.

  • The reaction is initiated by the addition of the acetylcholinesterase enzyme.

  • The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

  • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. A known AChE inhibitor like donepezil is used as a reference.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 2-acetylthiophene, aniline) Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization (Chromatography, Spectroscopy) Reaction->Purification Product Thiophene-Aniline Derivative Purification->Product Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Product->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Product->Antimicrobial AntiInflammatory Anti-inflammatory Assays (Paw Edema, Cytokine Levels) Product->AntiInflammatory Enzyme Enzyme Inhibition Assays (IC50, Ki) Product->Enzyme SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR AntiInflammatory->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of thiophene-aniline derivatives.

Signaling Pathway Inhibition by Anticancer Thiophene Derivatives

cluster_pathway Cancer Cell Signaling cluster_outcome Cellular Outcome ThiopheneAniline Thiophene-Aniline Derivative TyrosineKinase Tyrosine Kinase ThiopheneAniline->TyrosineKinase Inhibits Topoisomerase Topoisomerase ThiopheneAniline->Topoisomerase Inhibits Tubulin Tubulin Polymerization ThiopheneAniline->Tubulin Disrupts Proliferation Cell Proliferation & Survival TyrosineKinase->Proliferation DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Mitosis Mitosis Tubulin->Mitosis Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis DNA_Replication->Apoptosis Mitosis->Apoptosis

Caption: Potential mechanisms of anticancer action for thiophene-aniline derivatives.

References

The Pharmacological Profile of 4-methoxy-N-(thiophen-2-ylmethyl)aniline: A Scoping Review and Technical Guideline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of November 2025 does not contain specific studies on the pharmacological profile, mechanism of action, or therapeutic targets of 4-methoxy-N-(thiophen-2-ylmethyl)aniline . This document, therefore, serves as a scoping review of closely related analogs and provides a technical framework for the potential investigation of the title compound. The experimental protocols and data presented are derived from studies on structurally similar molecules and should be adapted and validated for this compound.

Introduction: The Therapeutic Potential of Thiophene and Aniline Derivatives

Derivatives of thiophene and aniline are scaffolds of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. While direct experimental data on this compound is not publicly available, the analysis of its structural motifs—a methoxy-substituted aniline ring linked to a thiophene-2-ylmethyl group—suggests potential for biological activity.

Schiff bases, which are structurally related to the title compound, are known precursors in the synthesis of various drugs, including antibiotics and agents with antiallergic, anti-inflammatory, and antitumor properties.[1][2] This suggests that N-substituted anilines with heterocyclic moieties, such as this compound, represent a promising area for drug discovery.

Physicochemical Properties and Synthesis of a Related Analog

While no specific data exists for this compound, a closely related Schiff base, 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , has been synthesized and characterized. Understanding its synthesis provides a potential starting point for the production of the title compound, likely through the reduction of a similar Schiff base intermediate.

Synthesis of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

The synthesis of this analog involves the condensation reaction between 5-nitro-2-thiophene-carboxaldehyde and 4-methoxyaniline.[1][2]

Experimental Protocol:

  • A solution of 5-nitro-2-thiophene-carboxaldehyde (0.016 g, 0.100 mmol) in 20 ml of absolute ethanol is prepared.

  • A separate solution of 4-methoxyaniline (0.012 g, 0.100 mmol) in 20 ml of absolute ethanol is prepared.

  • The two solutions are mixed, and the resulting reaction mixture is stirred for 1 hour under reflux.

  • Yellow, transparent crystals are obtained by slow evaporation from the ethanol solution at room temperature.

Physicochemical Data of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

The following table summarizes the crystallographic data for this related Schiff base.

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₃S
Molecular Weight262.28 g/mol
Crystal SystemMonoclinic
Melting Point414–417 K
Yield68%
Interplanar Angle33.44 (7)° between benzene & thiophene rings
C=N Double Bond Length1.268 (3) Å

Data sourced from Akbal et al. (2012).[1][2]

Postulated Pharmacological Profile and Investigational Workflow

Based on the general activities of related aniline and thiophene derivatives, a hypothetical pharmacological investigation of this compound would likely focus on anticancer, antimicrobial, and anti-inflammatory activities. Below is a proposed experimental workflow to elucidate its pharmacological profile.

dot

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Evaluation synthesis Synthesis of 4-methoxy-N- (thiophen-2-ylmethyl)aniline purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC/MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) characterization->anti_inflammatory target_id Target Identification (e.g., Proteomics, Kinase Profiling) cytotoxicity->target_id antimicrobial->target_id anti_inflammatory->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis animal_model Animal Models of Disease (e.g., Xenograft, Infection) pathway_analysis->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology

Caption: Proposed experimental workflow for pharmacological evaluation.

Hypothetical Signaling Pathway Involvement

Should this compound demonstrate anticancer activity, a common mechanism for related compounds involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. A plausible hypothetical target pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

dot

signal_pathway compound This compound receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition? ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation apoptosis Inhibition of Apoptosis transcription->apoptosis Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential pharmacological relevance, stemming from its core structural components. The lack of existing data underscores a clear opportunity for novel research. Future investigations should prioritize the synthesis and characterization of this compound, followed by a systematic screening for biological activity as outlined in the proposed workflow. Mechanistic studies to identify its molecular targets and signaling pathway interactions will be crucial for any subsequent drug development efforts. The information provided on related compounds serves as a foundational guide for these future research endeavors.

References

N-Arylmethyl-Anilines: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-arylmethyl-anilines represent a versatile class of compounds with significant potential in drug discovery and development. Their structural motif serves as a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of therapeutic applications. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to N-arylmethyl-anilines, with a focus on their applications in oncology and cardiovascular disease.

Synthesis of N-Arylmethyl-Anilines

The synthesis of N-arylmethyl-anilines can be achieved through various methodologies, including a noteworthy "green" one-step multicomponent reaction. This approach offers high efficiency and structural diversity, making it particularly amenable to combinatorial chemistry and library synthesis for drug screening.

A novel, regioselective, one-step multicomponent reaction has been developed for the preparation of 2-N-substituted arylmethyl anilines and 4-N,N-disubstituted arylmethyl anilines.[1][2] This method employs an aldehyde without an enolizable carbonyl function, cyclohex-2-enone (or its derivatives), and a primary or secondary amine.[1][2] The reaction proceeds through imine and iminium intermediates and is considered a "green" process due to its efficiency and reduced environmental impact.[1][2]

Experimental Protocol: Green Multicomponent Synthesis of N-Arylmethyl-Anilines[1][2]
  • Reactant Preparation: In a suitable reaction vessel, combine the non-enolizable aldehyde (1.0 equivalent), the primary or secondary amine (1.2 equivalents), a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 equivalents), and benzoic acid (0.55 equivalents) in a solvent such as toluene-d8.

  • Reaction Initiation: Heat the mixture to facilitate the formation of the corresponding imine.

  • Addition of Cyclohexenone: After the initial imine formation, add cyclohex-2-enone (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Continue heating the reaction mixture and monitor its progress by techniques such as 1H NMR spectroscopy to observe the formation of the N-arylmethyl-aniline product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to standard work-up procedures, including extraction and washing. The final product is then purified using techniques like column chromatography.

Another important synthetic route involves the reaction of an appropriate aniline derivative with isatin or a substituted isatin to form an imine. This intermediate is then activated with a base, such as sodium hydride, and subsequently reacted with a substituted benzyl halide to yield the desired N-arylmethyl substituted indole derivative.[3]

Biological Activities and Therapeutic Potential

N-arylmethyl-anilines have demonstrated a wide array of biological activities, with significant findings in the areas of cancer and cardiovascular disease.

Anticancer Activity: VEGFR-2 Inhibition

A series of novel N-arylmethyl-aniline/chalcone hybrids have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis, leading to anticancer effects.

Several of these hybrid compounds have shown significant growth inhibition against a panel of 60 human cancer cell lines.[4] The mechanism of action is believed to involve the suppression of the VEGF/VEGFR-2 signaling pathway.[4]

CompoundMean Growth Inhibition (%)GI50 (µM)
5a 61.8 - 123.2-
5b -4.48 - 9.96
5d -4.48 - 9.96
5e 14.66 - 99.084.48 - 9.96
5h 11.47 - 99.094.48 - 9.96
5j 61.8 - 123.2-

*GI50 values represent the concentration required to inhibit cell growth by 50%.

Antiplatelet Activity

N-arylmethyl substituted indole derivatives have been synthesized and evaluated as antiplatelet aggregation agents.[3] These compounds have shown potent inhibitory effects on platelet aggregation induced by arachidonic acid (AA).[3] The most potent compounds exhibited IC50 values in the low micromolar range.[3] This activity suggests their potential for the treatment of thrombotic diseases.

CompoundIC50 (µM) against AA-induced aggregation
4a < 38.5
4c < 38.5
4d < 38.5
4f < 38.5
4g < 38.5
4h < 38.5
4i < 38.5
4k < 38.5

*IC50 values represent the concentration required to inhibit platelet aggregation by 50%.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the research process, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow Reactants Aldehyde, Amine, Cyclohexenone MCR Multicomponent Reaction Reactants->MCR One-pot Crude Crude Product MCR->Crude Purification Purification (Chromatography) Crude->Purification Final N-Arylmethyl-Aniline Purification->Final G cluster_bioassay Biological Evaluation Workflow Compound N-Arylmethyl-Aniline Derivative Assay Biological Assay (e.g., VEGFR-2 kinase assay, Platelet aggregation assay) Compound->Assay Data Data Acquisition (IC50, % Inhibition) Assay->Data Analysis Data Analysis & SAR Studies Data->Analysis Lead Lead Compound Identification Analysis->Lead G cluster_pathway VEGF/VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor N-Arylmethyl-Aniline Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes

References

Methodological & Application

Application Notes and Protocols for 4-methoxy-N-(thiophen-2-ylmethyl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is a secondary amine containing both an electron-rich anisole ring and a heteroaromatic thiophene moiety. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its secondary amine functionality allows for a variety of subsequent chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, enabling the synthesis of diverse molecular scaffolds.

These notes provide detailed protocols for the synthesis of this compound and illustrate its potential application as a synthetic intermediate.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step reductive amination procedure. This involves the initial formation of a Schiff base (imine) from 4-methoxyaniline and thiophene-2-carboxaldehyde, followed by the reduction of the C=N double bond.

Part 1: Synthesis of the Schiff Base Intermediate

The formation of the imine intermediate, N-(thiophen-2-ylmethylene)-4-methoxyaniline, is an acid-catalyzed condensation reaction.

Experimental Protocol: Synthesis of N-(thiophen-2-ylmethylene)-4-methoxyaniline

  • Reaction Setup: To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure Schiff base.

Part 2: Reduction of the Schiff Base to this compound

The reduction of the Schiff base intermediate to the target secondary amine can be effectively carried out using a mild reducing agent such as sodium borohydride.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the Schiff base (2.19 g, 10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Reduction: Add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary of Synthetic Data
StepReactantsReagents/CatalystSolventTime (h)Yield (%)
14-methoxyaniline, thiophene-2-carboxaldehydeGlacial Acetic AcidMethanol4-6>90
2N-(thiophen-2-ylmethylene)-4-methoxyanilineSodium BorohydrideMethanol2-385-95

Application in the Synthesis of Bioactive Molecules (Hypothetical)

Secondary amines like this compound are key intermediates in the synthesis of a wide range of biologically active compounds. For instance, it can be used as a precursor for the synthesis of novel kinase inhibitors, where the secondary amine can be functionalized to interact with the hinge region of the kinase.

The following is a hypothetical protocol for the N-arylation of this compound with a substituted pyrimidine chloride, a common scaffold in kinase inhibitors.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

  • Reaction Setup: In a Schlenk tube, combine this compound (2.21 g, 10 mmol), 2-chloro-4-aminopyrimidine (1.30 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.116 g, 0.2 mol%).

  • Reaction Conditions: Add a base such as cesium carbonate (4.89 g, 15 mmol) and a solvent like dioxane (40 mL). Degas the mixture and then heat it to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired N-aryl product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction A 4-methoxyaniline C N-(thiophen-2-ylmethylene)-4-methoxyaniline A->C MeOH, Acetic Acid (cat.) RT, 4-6h B Thiophene-2-carboxaldehyde B->C MeOH, Acetic Acid (cat.) RT, 4-6h D This compound C_ref N-(thiophen-2-ylmethylene)-4-methoxyaniline C_ref->D NaBH4, MeOH RT, 2-3h

Caption: Two-step synthesis of this compound.

Application_Workflow cluster_reaction Hypothetical N-Arylation for Kinase Inhibitor Synthesis Start This compound Product N-aryl Product (Kinase Inhibitor Precursor) Start->Product Pd(OAc)2, Ligand Base, Dioxane, 100°C Reagent 2-chloro-4-aminopyrimidine Reagent->Product

Caption: Hypothetical application in the synthesis of a kinase inhibitor precursor.

References

Application Notes and Protocols for 4-methoxy-N-(thiophen-2-ylmethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is a secondary amine containing a methoxy-substituted aniline ring and a thiophene-2-ylmethyl group. While specific research on this exact molecule is limited, its structural motifs are present in numerous compounds with significant medicinal chemistry applications. The thiophene ring is a well-established pharmacophore found in various approved drugs, contributing to a wide range of biological activities, including antimicrobial and anticancer effects. The substituted aniline moiety is also a common feature in pharmacologically active compounds.

These application notes provide a comprehensive overview of the potential applications of this compound based on the activities of structurally related compounds. Detailed protocols for its synthesis and for evaluating its potential biological activities are also presented.

Potential Medicinal Chemistry Applications

Based on the biological activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Antimicrobial Activity: Thiophene derivatives are known to exhibit broad-spectrum antimicrobial properties. The proposed mechanism for some thiophene-containing compounds involves the stabilization of DNA-cleavage complexes by selectively binding to bacterial enzymes.

  • Antitumor Activity: Various aniline and thiophene derivatives have demonstrated cytotoxic effects against different cancer cell lines. The planar structure of the thiophene ring may facilitate binding to biological targets such as kinases or DNA.

Data Presentation

Table 1: Antimicrobial Activity of Representative Thiophene Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16-32 (MIC₅₀)
Thiophene Derivative 8Escherichia coli (Col-R)8-32 (MIC₅₀)
Thiophene Derivative 7Pseudomonas aeruginosaMore potent than gentamicin[1]
Carbazole DerivativesS. aureus and E. coli1.1 - 6.4[2]

Note: "Col-R" denotes colistin-resistant strains. MIC₅₀ represents the minimum inhibitory concentration for 50% of the isolates.

Table 2: Antitumor Activity of Representative Thiophene and Aniline Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Thiophene Derivative 5HepG2, SMMC-7721Not specified, but identified as a potential anticancer agent[3]
Indolyl-Pyrimidine Derivative 4gMCF-7, HepG2, HCT-1165.1, 5.02, 6.6[4]
2-Anilino Triazolopyrimidine 3dHeLa, A549, HT-290.038, 0.043, 0.030[5]
Thiophenyl Zinc(II)PhthalocyaninesMCF-7, HEPG2, A549Varies by derivative[6]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted anilines which can be adapted for the target molecule.

Materials:

  • 4-methoxyaniline

  • Thiophene-2-carboxaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Glacial acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent like methanol or dichloroethane.

    • Add thiophene-2-carboxaldehyde (1 to 1.2 equivalents).

    • If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction to the Amine:

    • Once imine formation is complete, cool the reaction mixture to room temperature (if heated).

    • Slowly add the reducing agent, such as sodium borohydride (2 equivalents) or sodium triacetoxyborohydride (1.4 equivalents).

    • Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

DOT Script for Synthesis Workflow:

cluster_synthesis Synthesis Workflow reagents 4-methoxyaniline + Thiophene-2-carboxaldehyde imine Imine Intermediate reagents->imine Solvent (e.g., MeOH) Room Temp or Reflux reduction Reduction (e.g., NaBH4) imine->reduction product This compound reduction->product

Caption: General workflow for the synthesis of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Müller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of the Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include positive (inoculum without compound) and negative (medium only) controls.

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

DOT Script for MIC Assay Workflow:

cluster_mic MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of Compound serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • This compound stock solution

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

DOT Script for MTT Assay Workflow:

cluster_mtt MTT Assay Workflow seed_cells Seed Cells treat_cells Treat with Compound seed_cells->treat_cells incubation Incubate treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, related compounds have been shown to interfere with fundamental cellular processes.

DOT Script for Potential Antimicrobial Mechanism:

cluster_antimicrobial Potential Antimicrobial Mechanism compound Thiophene Derivative enzyme Bacterial DNA Gyrase/ Topoisomerase compound->enzyme Inhibition dna_replication DNA Replication enzyme->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Postulated inhibition of bacterial DNA replication by a thiophene derivative.

DOT Script for Potential Antitumor Mechanism:

cluster_antitumor Potential Antitumor Mechanism compound Aniline/Thiophene Derivative kinase Tyrosine Kinase compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation apoptosis Apoptosis proliferation->apoptosis Induction

Caption: Potential inhibition of a signaling pathway leading to apoptosis in cancer cells.

Conclusion

This compound represents a molecule of interest for medicinal chemistry research due to the established pharmacological importance of its constituent chemical moieties. The provided protocols offer a starting point for its synthesis and for the systematic evaluation of its potential antimicrobial and antitumor activities. Further investigation into its specific mechanisms of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: 4-Methoxy-N-(thiophen-2-ylmethyl)aniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methoxy-N-(thiophen-2-ylmethyl)aniline as a versatile precursor for the synthesis of various heterocyclic compounds, particularly thienoquinolines. This document includes detailed experimental protocols for the synthesis of the precursor and its subsequent cyclization, a summary of the potential biological activities of the resulting heterocyclic systems, and visualizations of the synthetic pathways.

Introduction

This compound is a secondary amine that serves as a valuable building block in synthetic organic and medicinal chemistry. Its structure, incorporating an electron-rich methoxy-substituted aniline ring and a thiophene moiety, makes it an ideal candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These resulting scaffolds, such as thieno[2,3-c]quinolines and thieno[3,2-c]quinolines, are of significant interest due to their diverse and potent biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The methoxy substituent can further modulate the biological efficacy and pharmacokinetic properties of the final compounds.[3]

This document outlines the synthesis of the precursor via a two-step one-pot reductive amination procedure and its subsequent acid-catalyzed intramolecular cyclization to yield a methoxy-substituted thienoquinoline.

Data Presentation

Table 1: Synthesis of this compound and a Representative Thienoquinoline Derivative
StepProductReaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)
1a4-Methoxy-N-(thiophen-2-ylmethylidene)anilineSchiff Base Formation4-Methoxyaniline, Thiophene-2-carbaldehydeMethanolReflux2~95 (in situ)
1bThis compoundReductive AminationSodium BorohydrideMethanolRT185-90
28-Methoxy-5,10-dihydro-4H-thieno[2,3-c]quinolinePictet-Spengler ReactionEaton's Reagent (P₂O₅ in MeSO₃H)-80460-70 (estimated)
Table 2: Reported Biological Activities of Related Methoxy-Substituted (Thieno)Quinolines
Compound ClassBiological ActivityModel/Cell LinePotency (IC₅₀/MIC)Reference
Methoxy-indolo[2,3-b]quinolineAnticancerHCT116 (Colon Cancer)0.33 µM[4]
Methoxy-indolo[2,3-b]quinolineAnticancerCaco-2 (Colon Cancer)0.51 µM[4]
Methoxy-dihydroquinoxalinone derivativeAnticancerNCI-H460 (Lung Cancer)10⁻¹⁰ M level (GI₅₀)[5]
7-Methoxyquinoline-sulfonamide derivativeAntibacterialE. coli7.812 µg/mL[6]
7-Methoxyquinoline-sulfonamide derivativeAntifungalC. albicans31.125 µg/mL[6]
Thieno[2,3-c]quinoline derivativeAntimalarialP. falciparum Dd2650 nM[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step, one-pot synthesis involving the formation of a Schiff base intermediate followed by its reduction.

Materials:

  • 4-Methoxyaniline

  • Thiophene-2-carbaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Schiff Base Formation:

    • To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous methanol (40 mL) in a 100 mL round-bottom flask, add thiophene-2-carbaldehyde (1.12 g, 10 mmol).

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2 hours. The formation of the imine can be monitored by TLC.[8]

  • Reduction to the Secondary Amine:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[8]

    • Quench the reaction by the slow addition of water (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis of 8-Methoxy-5,10-dihydro-4H-thieno[2,3-c]quinoline

This protocol outlines the intramolecular cyclization of the precursor to a thienoquinoline derivative using a strong acid catalyst. This is a representative procedure based on the principles of the Pictet-Spengler reaction.[9]

Materials:

  • This compound

  • Eaton's Reagent (7.5 wt% solution of phosphorus pentoxide in methanesulfonic acid) or Trifluoroacetic acid (TFA)

  • Dichloromethane (anhydrous, if using TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Cyclization Reaction:

    • In a round-bottom flask, dissolve this compound (2.19 g, 10 mmol) in Eaton's Reagent (20 mL).

    • Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC.

    • Alternative: Dissolve the precursor in anhydrous dichloromethane (50 mL) and add trifluoroacetic acid (1.5 mL, 20 mmol). Stir at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture into a beaker containing ice and water (100 mL).

    • Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the thienoquinoline product.

Visualizations

G cluster_0 Synthesis of this compound 4-Methoxyaniline 4-Methoxyaniline Schiff_Base 4-Methoxy-N-(thiophen-2-ylmethylidene)aniline (in situ) 4-Methoxyaniline->Schiff_Base Methanol, Reflux Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde->Schiff_Base Precursor This compound Schiff_Base->Precursor NaBH4, Methanol, RT

Caption: Synthetic pathway for this compound.

G cluster_1 Synthesis of 8-Methoxy-thieno[2,3-c]quinoline Precursor This compound Iminium_Ion Iminium Ion Intermediate Precursor->Iminium_Ion Eaton's Reagent Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Thienoquinoline 8-Methoxy-5,10-dihydro-4H- thieno[2,3-c]quinoline Cyclized_Intermediate->Thienoquinoline Rearomatization

Caption: Proposed Pictet-Spengler cyclization to a thienoquinoline.

G cluster_workflow Experimental Workflow Start Start Reactants Mix Precursor and Acid Catalyst Start->Reactants Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Quench, Neutralize, and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for thienoquinoline synthesis.

References

Application Notes: Reductive Amination for the Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1][2] This reaction converts a carbonyl group (from an aldehyde or ketone) and a primary amine into a secondary amine via an intermediate imine.[3][4][5] It is widely employed in pharmaceutical and medicinal chemistry due to its broad substrate scope, high yields, and its ability to avoid the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[1][2][6]

This protocol focuses on the direct, or "one-pot," reductive amination procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation.[7][8]

Reaction Mechanism and Workflow

The reductive amination process occurs in two main stages within the same reaction vessel:

  • Imine Formation : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. This step is often catalyzed by a weak acid.[1][4][9]

  • Reduction : A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.[9][10]

Sodium triacetoxyborohydride is an ideal reagent for this one-pot procedure because it is less reactive than other borohydrides and will not significantly reduce the starting aldehyde or ketone.[4][7] Its rate of reduction for the iminium ion is substantially faster than for the carbonyl group, ensuring high selectivity for the desired amine product.[7]

Reaction_Mechanism cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction carbonyl R-C(=O)-R' hemiaminal R-C(OH)(NHR'')-R' carbonyl->hemiaminal + R''-NH₂ amine R''-NH₂ imine R-C(=NR'')-R' hemiaminal->imine - H₂O H2O H₂O imine_redux R-C(=NR'')-R' imine->imine_redux product R-CH(NHR'')-R' imine_redux->product + [H⁻] (from NaBH(OAc)₃) hydride [H⁻] Experimental_Workflow A 1. Reactant Preparation Dissolve aldehyde/ketone (1.0 eq.) and primary amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., DCE, THF). B 2. Addition of Reducing Agent Add NaBH(OAc)₃ (1.5-2.0 eq.) to the solution in portions. A->B C 3. Reaction Stir the mixture at room temperature for 1-24 hours. Monitor by TLC or LC-MS. B->C D 4. Quenching & Workup Add aqueous NaHCO₃ or NaOH solution. Extract with an organic solvent. C->D E 5. Purification Dry the organic layer, concentrate, and purify the product via column chromatography or recrystallization. D->E

References

Application Notes and Protocols: Thiophene Derivatives as Antiradical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene derivatives as potent antiradical agents. The information presented herein is intended to guide researchers in the synthesis, evaluation, and potential application of these compounds in combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases.[1] Thiophene and its derivatives have emerged as a significant class of synthetic antioxidants, with their activity being highly influenced by the nature and orientation of substitutions on the thiophene ring.[1]

Data Presentation: Antiradical Activity of Thiophene Derivatives

The antiradical efficacy of various thiophene derivatives has been quantified using established assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the antioxidant activity of different compounds, with a lower IC50 value indicating greater antiradical potency.[2]

Compound IDAssayIC50 (µg/mL)Standard (IC50 µg/mL)Reference
RAA5 DPPH-Ascorbic Acid (15.28)[2]
RAA7 DPPH-Ascorbic Acid (15.28)[2]
S4 DPPH48.45Ascorbic Acid[3][4][5]
S6 DPPH45.33Ascorbic Acid[3][4][5]
7a ABTS62.0% inhibitionAscorbic Acid (88.44% inhibition)[6]
3a-c ABTS28.4-54.9% inhibitionAscorbic Acid[6]
5a-c ABTS12.0-22.9% inhibitionAscorbic Acid[6]
3 DPPH420Ascorbic Acid (58)[7]

Note: Some studies reported high activity without specifying the exact IC50 value for all compounds.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of thiophene derivatives as antiradical agents are provided below.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which are important precursors for various biologically active molecules.[2][8]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Diethylamine (base)

  • Ethanol (solvent)

  • Aromatic aldehyde (for subsequent derivatization)

  • Glacial acetic acid (catalyst for Schiff base formation)

Procedure:

  • In a 250 mL round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine or diethylamine to the mixture.[2]

  • Stir the reaction mixture at room temperature for 2 hours, then reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

  • For the synthesis of Schiff base derivatives, dissolve the 2-aminothiophene product and an equimolar amount of an aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture, filter the precipitated solid, wash with ethanol, and dry to obtain the final thiophene derivative.

Protocol 2: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[9][10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Thiophene derivative (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to protect it from light.[9]

  • Sample preparation: Prepare a stock solution of the thiophene derivative and the positive control in the same solvent used for the DPPH solution. Make serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well.[9]

    • For the blank, use the solvent instead of the sample.

    • The control contains the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[10][11]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a graph of percentage inhibition versus concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[2]

Protocol 3: ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[12]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or water (solvent)

  • Thiophene derivative (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]

  • Preparation of working solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample preparation: Prepare a stock solution of the thiophene derivative and the positive control. Make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add a small volume of the sample or standard solution to a cuvette or well.

    • Add a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[13]

  • Measurement: Measure the absorbance at 734 nm.[6][12]

  • Calculation: Calculate the percentage of inhibition as described in the DPPH assay protocol. Determine the IC50 value from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating thiophene derivatives as antiradical agents.

G cluster_mechanism Mechanism of Radical Scavenging FreeRadical Free Radical (e.g., DPPH•) NeutralizedRadical Neutralized Radical (DPPH-H) FreeRadical->NeutralizedRadical Thiophene Thiophene Derivative (Ar-SH) Thiophene->FreeRadical H• donation ThiopheneRadical Thiophene Radical (Ar-S•) Thiophene->ThiopheneRadical

Caption: General mechanism of free radical scavenging by a thiophene derivative.

G cluster_workflow Experimental Workflow for Antiradical Activity Evaluation Synthesis Synthesis of Thiophene Derivatives (e.g., Gewald Reaction) Purification Purification and Characterization (Recrystallization, NMR, MS) Synthesis->Purification Assay Antiradical Activity Assays (DPPH and ABTS) Purification->Assay Data Data Collection (Absorbance Measurement) Assay->Data Analysis Data Analysis (Calculation of % Inhibition and IC50) Data->Analysis SAR Structure-Activity Relationship (SAR) Studies Analysis->SAR

Caption: Workflow for the evaluation of thiophene derivatives as antiradical agents.

References

Application Notes and Protocols: Synthesis and Application of Thiophene-Derived Schiff Base Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and application of Schiff base metal complexes derived from thiophene derivatives. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that form stable complexes with a wide range of metal ions. When derived from thiophene, a sulfur-containing heterocyclic compound, the resulting Schiff base ligands and their metal complexes often exhibit enhanced biological activities. The thiophene moiety can influence the electronic properties and lipophilicity of the complexes, potentially increasing their cell permeability and interaction with biological targets.[1] This has led to extensive research into their potential as therapeutic agents. This document outlines the synthesis of these promising compounds and summarizes their biological efficacy.

Data Presentation

The biological activities of various thiophene-derived Schiff base metal complexes are summarized below. The data highlights their potential as antimicrobial and anticancer agents.

Table 1: Antibacterial Activity of Thiophene-Derived Schiff Base Metal Complexes

ComplexBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
[Cu(L¹)Cl₂]Staphylococcus aureus1812.5[1]
Escherichia coli1525[1]
[Ni(L¹)Cl₂]Staphylococcus aureus1625[1]
Escherichia coli1350[1]
[Co(L¹)Cl₂]Staphylococcus aureus1525[1]
Escherichia coli1250[1]
[Cu(L²)(OAc)₂]Staphylococcus aureus22-[2]
Escherichia coli19-[2]
[Ni(2-THIO-L)Cl]Staphylococcus aureus--[2]
[Co(2-THIO-L)Cl₂]Staphylococcus aureus--[2]

L¹ = Schiff base derived from 2-acetylthiophene and S-benzyldithiocarbazate L² = Schiff base derived from thiophene-2-carbaldehyde and 2-amino-6-methylbenzothiazole 2-THIO-L = Schiff base derived from thiophene 2-carboxaldehyde and 4-Amino indane

Table 2: Antifungal Activity of Thiophene-Derived Schiff Base Metal Complexes

ComplexFungal StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
[Cu(L¹)Cl₂]Aspergillus niger2012.5[1]
Candida albicans1725[1]
[Ni(L¹)Cl₂]Aspergillus niger1825[1]
Candida albicans1550[1]
[Co(L¹)Cl₂]Aspergillus niger1725[1]
Candida albicans1450[1]
[Cd(DE)Br₂]Candida albicans-15.62[3]

L¹ = Schiff base derived from 2-acetylthiophene and S-benzyldithiocarbazate DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Table 3: Anticancer Activity of Thiophene-Derived Schiff Base Metal Complexes

ComplexCell LineIC₅₀ (µM)Reference
[Cu(II)-(thio-L-his)]PA1 (Human ovarian cancer)15.2[4]
[Co(II) complex]MCF-7 (Human breast cancer)8.45[5]
[Cu(II) complex]HeLa (Human cervical cancer)10.21[5]

(thio-L-his) = Schiff base derived from thiophene-2-carboxaldehyde and L-histidine

Experimental Protocols

Detailed methodologies for the synthesis of a representative thiophene-derived Schiff base ligand and its metal complexes are provided below.

Protocol 1: Synthesis of Schiff Base Ligand from Thiophene-2-carboxaldehyde and N¹,N¹-diethylethane-1,2-diamine (DE)[2]

Materials:

  • Thiophene-2-carboxaldehyde

  • N¹,N¹-diethylethane-1,2-diamine

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl) solution (aqueous)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve thiophene-2-carboxaldehyde (2.77 g, 24.75 mmol) in CH₂Cl₂.

  • To this solution, add a CH₂Cl₂ solution of N¹,N¹-diethylethane-1,2-diamine (3.00 g, 24.75 mmol).

  • Stir the reaction mixture at 25 °C for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, wash the mixture with aqueous NaCl solution.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure to obtain a light brown oily liquid.

  • Purify the crude product by vacuum distillation to yield the final product as a lemon-colored oil.

Protocol 2: Synthesis of a Cu(II) Complex with the Schiff Base Ligand (DE)[2]

Materials:

  • Schiff base ligand (DE) from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Schiff base ligand (DE) (1.00 g, 4.60 mmol) in EtOH.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.06 g, 4.60 mmol) in EtOH.

  • Add the ligand solution dropwise to the metal salt solution at room temperature with continuous stirring.

  • A green precipitate will form. Continue stirring at 25 °C for 2 hours.

  • Filter the precipitate and wash it with cold EtOH and then with Et₂O.

  • Dry the final product in a vacuum desiccator.

Protocol 3: Synthesis of a Zn(II) Complex with the Schiff Base Ligand (DE)[6]

Materials:

  • Schiff base ligand (DE) from Protocol 1

  • Zinc(II) chloride (ZnCl₂)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Follow the same procedure as in Protocol 2, using ZnCl₂ (0.627 g, 4.60 mmol) instead of CuCl₂·2H₂O.

  • A white crystalline solid will be obtained as the final product.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of antimicrobial action for thiophene-derived Schiff base metal complexes.

Synthesis_Workflow Thiophene_Derivative Thiophene Derivative (e.g., Thiophene-2-carboxaldehyde) Schiff_Base_Ligand Schiff Base Ligand Thiophene_Derivative->Schiff_Base_Ligand Condensation Reaction Primary_Amine Primary Amine (e.g., N,N-diethylethane-1,2-diamine) Primary_Amine->Schiff_Base_Ligand Metal_Complex Schiff Base Metal Complex Schiff_Base_Ligand->Metal_Complex Complexation Reaction Metal_Salt Metal Salt (e.g., CuCl2·2H2O) Metal_Salt->Metal_Complex

Caption: General workflow for the synthesis of thiophene-derived Schiff base metal complexes.

Mechanism_of_Action cluster_complex Metal Complex cluster_cell Bacterial Cell Metal_Complex Thiophene Schiff Base Metal Complex Cell_Membrane Cell Membrane Metal_Complex->Cell_Membrane Increased Lipophilicity Enhances Permeation DNA DNA Metal_Complex->DNA Intercalation/ Groove Binding Enzyme Essential Enzyme Metal_Complex->Enzyme Binding to Active Site Cell_Membrane->DNA Cell_Membrane->Enzyme Inhibition_of_Replication Inhibition of DNA Replication DNA->Inhibition_of_Replication Enzyme_Inactivation Enzyme Inactivation Enzyme->Enzyme_Inactivation Cell_Death Cell Death Inhibition_of_Replication->Cell_Death Enzyme_Inactivation->Cell_Death

References

Application Notes and Protocols: Antitubulin Activity of N-(4-methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antitubulin activity of N-(4-methoxyphenyl)aniline derivatives, detailing their mechanism of action, and providing standardized protocols for their evaluation.

Introduction

N-(4-methoxyphenyl)aniline derivatives have emerged as a promising class of compounds with significant antitubulin activity, positioning them as potential candidates for cancer chemotherapy. These synthetic molecules exert their cytotoxic effects by interfering with the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, the fundamental protein subunit of microtubules, these derivatives inhibit its polymerization, leading to a cascade of events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document outlines the key biological activities of these compounds and provides detailed protocols for their investigation.

Mechanism of Action

The primary mechanism of action for N-(4-methoxyphenyl)aniline derivatives with antitubulin activity involves their binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, which halts the cell cycle in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Antitubulin_Mechanism_of_Action cluster_cell Cancer Cell Derivative N-(4-methoxyphenyl)aniline Derivative Tubulin Tubulin Dimers Derivative->Tubulin Binds to colchicine site Microtubules Microtubules Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Cell Cycle Arrest Microtubules->MitoticArrest Disruption of mitotic spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of N-(4-methoxyphenyl)aniline derivatives.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various N-(4-methoxyphenyl)aniline derivatives and related compounds.

Table 1: Antiproliferative Activity of N-(4-methoxyphenyl)aniline Derivatives

Compound IDCell LineIC50 (µM)Reference
3a Multiple0.80 - 2.27[1]
3d HeLa, A549, HT-29Potent[1]
3f HeLa, A549, HT-29Potent[1]
4a MDA-MB-2310.11[2]
4a Huh-71.47[2]
4d MDA-MB-2310.18[2]
4d Huh-70.69[2]
4f MDA-MB-2311.94[2]
4f Huh-71.41[2]
15c MCF-70.067[3]
15c WI-38 (normal)23.41[3]
VI HCT1164.83[4]
VI HepG-23.25[4]
VI MCF-76.11[4]
7j MCF-70.75[5]
7j A5490.94[5]
7j HCT1162.90[5]
7j HEK-293 (non-tumoral)> 100[5]

Table 2: Tubulin Polymerization Inhibition

Compound IDIC50 (µM)Reference
3d More potent than CA-4[1]
3f Comparable to CA-4[1]
Analogue of 4 3.84[1]
CA-4 (Reference) 1.1[1]
6a 1.4 - 1.7[6]
7g 1.4 - 1.7[6]
8c 1.4 - 1.7[6]
VI 0.00892[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorometric)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro by monitoring the fluorescence enhancement upon incorporation of a fluorescent reporter into microtubules.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Thaw Thaw tubulin, GTP, and buffer on ice Prepare Prepare reaction mix: Tubulin in G-PEM buffer + GTP Thaw->Prepare AddTubulin Add cold tubulin reaction mix to wells to initiate polymerization Prepare->AddTubulin TestCompound Prepare serial dilutions of test compound Plate Add test compound/controls to pre-warmed 37°C 96-well plate TestCompound->Plate Plate->AddTubulin Incubate Incubate at 37°C in a fluorescence plate reader AddTubulin->Incubate Measure Measure fluorescence (Ex: 360 nm, Em: 420-450 nm) kinetically Incubate->Measure Plot Plot fluorescence vs. time Measure->Plot Calculate Calculate Vmax and extent of polymerization Plot->Calculate DetermineIC50 Determine IC50 values Calculate->DetermineIC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99%, e.g., from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and reference inhibitors (e.g., Paclitaxel, Nocodazole)

  • 96-well black plates, clear bottom

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.[7][8]

    • Prepare the Tubulin Polymerization Buffer (TP Buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to 10%.[9][10]

    • Reconstitute and dilute the tubulin protein to a final concentration of 2-3 mg/mL in ice-cold TP Buffer.[7][9]

    • Prepare serial dilutions of the test compounds and controls in TP buffer.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.[7][8]

    • Add 10 µL of the test compound dilutions or controls to the wells.

    • To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.[7][8]

  • Data Acquisition:

    • Monitor polymerization by measuring the fluorescence intensity every 30-60 seconds for at least 60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~420-450 nm.[8]

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the DMSO control.[10]

Protocol 2: Cell Proliferation/Cytotoxicity Assay (XTT/MTT)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • XTT or MTT reagent

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the N-(4-methoxyphenyl)aniline derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • XTT/MTT Addition:

    • Following treatment, add the XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Sample Preparation and Staining cluster_analysis Flow Cytometry Seed Seed cells and allow to adhere Treat Treat with test compound (e.g., at IC50 concentration) for 24 hours Seed->Treat Harvest Harvest cells (trypsinization) Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Stain Stain DNA with Propidium Iodide (PI) and treat with RNase Fix->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze DNA content histograms to quantify cell cycle phases (G1, S, G2/M) Acquire->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Propidium Iodide (PI)/RNase staining solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with the test compound (typically at its IC50 concentration) for 24 hours.[4][11]

  • Sample Preparation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • The DNA content is used to generate a histogram, and software is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antitubulin activity.[4][12]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cell lines

  • Test compounds

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified period (e.g., 24-48 hours).

  • Staining:

    • Harvest the treated cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.[13]

    • Incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the cell populations:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

    • An increase in the Annexin V positive populations indicates induction of apoptosis.[13][14][15]

References

Synthesis of N-(4-methoxyphenyl)aniline Analogs: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(4-methoxyphenyl)aniline and its analogs. Detailed experimental protocols for three common and effective synthetic methodologies are presented: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and two-step reductive amination. This document includes quantitative data summaries, step-by-step procedures, and visual diagrams of workflows and reaction schemes to facilitate understanding and implementation in a laboratory setting.

Introduction

N-(4-methoxyphenyl)aniline and its derivatives are important structural motifs in medicinal chemistry and materials science. The development of efficient and versatile synthetic routes to these compounds is of significant interest. This guide outlines three robust methods for the synthesis of these diarylamine and N-alkylated aniline structures, providing detailed protocols to enable researchers to select the most appropriate method for their specific needs.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the synthesis of N-(4-methoxyphenyl)aniline analogs via Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. These tables are designed for easy comparison of reaction conditions and yields.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with 4-Methoxyaniline

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001885
24-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1102492
31-Bromo-4-fluorobenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃Toluene1002497[1]
44-IodoanisolePd(dppf)Cl₂ (5)-K₂CO₃DMF901288

Table 2: Ullmann Condensation of Aryl Halides with 4-Methoxyaniline

EntryAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)L-proline (20)K₂CO₃DMSO902482
24-BromobenzonitrileCu₂O (5)Phenanthroline (10)Cs₂CO₃NMP1203675
34-IodoanisoleCuI (5)NoneNaOHEthylene glycol1202490[2]
44-Ethyl-iodobenzeneCuI (10)NoneK₃PO₄DES1001297[3]

Table 3: Reductive Amination for the Synthesis of N-Substituted 4-Methoxyaniline Analogs

EntryCarbonyl CompoundReducing AgentCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃NoneDCERT1295
24-ChlorobenzaldehydeNaBH₃CNNoneMeOHRT2488[4]
3CyclohexanoneH₂ (1 atm)Pd/C (10%)EtOH50892
4Levulinic AcidH₂PdAu/HMSMW1500.592[5][6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 4-methoxyaniline with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methoxyaniline (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Anhydrous toluene (10 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), 4-methoxyaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methoxyphenyl)aniline analog.[7]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ullmann Condensation

This protocol outlines a ligand-free copper-catalyzed N-arylation of 4-methoxyaniline with an aryl iodide in a deep eutectic solvent (DES).

Materials:

  • Aryl iodide (1.0 mmol)

  • 4-Methoxyaniline (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Choline chloride/Urea (1:2 molar ratio) deep eutectic solvent (2 mL)

  • Reaction vial with a screw cap

  • Standard laboratory glassware

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • Prepare the deep eutectic solvent by gently heating a 1:2 molar mixture of choline chloride and urea until a clear, homogeneous liquid is formed. Cool to room temperature.

  • In a reaction vial, combine the aryl iodide (1.0 mmol), 4-methoxyaniline (1.2 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add the prepared deep eutectic solvent (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure N-(4-methoxyphenyl)aniline analog.[3]

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Two-Step Reductive Amination

This protocol describes the synthesis of an N-alkyl-4-methoxyaniline analog through the formation of an imine followed by reduction.

Materials:

  • 4-Methoxyaniline (1.0 mmol)

  • Aldehyde or Ketone (1.1 mmol)

  • Anhydrous methanol (10 mL)

  • Sodium borohydride (NaBH₄) (1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Round-bottom flask

  • Standard laboratory glassware

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure: Step 1: Imine Formation

  • Dissolve 4-methoxyaniline (1.0 mmol) and the carbonyl compound (1.1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction can be gently heated if necessary to promote imine formation.

  • Monitor the formation of the imine by TLC. This step can take from 1 to 24 hours.

Step 2: Reduction to the Amine

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution. If using sodium triacetoxyborohydride, the reaction can often be performed as a one-pot procedure from the start.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the desired N-substituted-4-methoxyaniline analog.[9]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Buchwald_Hartwig_Workflow reagents Combine Reactants: Aryl Halide, 4-Methoxyaniline, Base, Pd Catalyst, Ligand solvent Add Anhydrous Toluene reagents->solvent 1 reaction Heat under Inert Atmosphere (e.g., 100 °C) solvent->reaction 2 workup Workup: Filter through Celite, Concentrate reaction->workup 3 purification Purification: Flash Column Chromatography workup->purification 4 product Characterized Final Product purification->product 5

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Reaction_Schemes cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation cluster_2 Reductive Amination ArX Ar-X plus1 + Aniline H₂N-Ar' arrow1 Pd Catalyst, Ligand, Base Product1 Ar-NH-Ar' ArI Ar-I plus2 + Aniline2 H₂N-Ar' arrow2 Cu Catalyst, Base Product2 Ar-NH-Ar' RCHO R-CHO plus3 + Aniline3 H₂N-Ar' arrow3 [H] (Reducing Agent) Product3 R-CH₂-NH-Ar'

Caption: Reaction schemes for the synthesis of N-(4-methoxyphenyl)aniline analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methoxy-N-(thiophen-2-ylmethyl)aniline synthesis. The primary method for this synthesis is the reductive amination of 4-methoxyaniline (p-anisidine) and thiophene-2-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This involves the reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this synthesis?

A2: Several reducing agents can be employed, with the choice impacting yield and selectivity. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN).[1][2][3][4] Sodium triacetoxyborohydride is often preferred due to its mild nature, which minimizes the reduction of the starting aldehyde.[5][6][7][8]

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used, especially with sodium triacetoxyborohydride.[6][7][8] Other solvents like methanol (MeOH), tetrahydrofuran (THF), and even green solvents like glycerol have also been reported for similar reductive aminations.[9]

Q4: Can I perform this reaction in a two-step process?

A4: Yes, a two-step (or indirect) reductive amination is a viable alternative. This involves the initial formation and isolation of the imine, followed by its reduction in a separate step. This approach can be beneficial in optimizing the reaction conditions for each step and may help to reduce the formation of certain byproducts.[2][5]

Troubleshooting Guide

Low Yield

Issue: The overall yield of this compound is lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete imine formation Ensure equimolar amounts of 4-methoxyaniline and thiophene-2-carboxaldehyde are used. The reaction can be monitored by TLC or ¹H NMR to confirm imine formation before adding the reducing agent in a two-step process.
Reduction of the starting aldehyde Thiophene-2-carboxaldehyde may be reduced to thiophen-2-ylmethanol by a strong reducing agent. Consider using a milder reducing agent like sodium triacetoxyborohydride.[4]
Suboptimal reaction temperature Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious of potential side reactions.
Moisture in the reaction The presence of water can hydrolyze the imine intermediate back to the starting materials. Ensure the use of anhydrous solvents and reagents.
Incorrect stoichiometry of the reducing agent Typically, 1.1 to 1.5 equivalents of the reducing agent are used. An insufficient amount will lead to an incomplete reaction.
Impure Product

Issue: The final product is contaminated with byproducts.

| Observed Impurity | Possible Cause | Troubleshooting Suggestion | | :--- | :--- | | Unreacted 4-methoxyaniline or thiophene-2-carboxaldehyde | Incomplete reaction. | Increase the reaction time or the amount of the limiting reagent and/or reducing agent. | | Thiophen-2-ylmethanol | Reduction of the starting aldehyde. | Use a milder reducing agent such as sodium triacetoxyborohydride.[4] | | N,N-bis(thiophen-2-ylmethyl)-4-methoxyaniline (Tertiary Amine) | Over-alkylation of the product. | This is less common with aromatic amines but can occur. A two-step procedure, where the imine is formed first and then reduced, can minimize this. Using a slight excess of the amine can also disfavor the formation of the tertiary amine. | | Residual imine | Incomplete reduction. | Increase the amount of the reducing agent or extend the reaction time.[10] The reduction of the imine can be monitored by TLC or IR spectroscopy (disappearance of the C=N stretch). |

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination with sodium triacetoxyborohydride, a mild and selective reducing agent.[6][7][8]

  • Reaction Setup: To a solution of 4-methoxyaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add thiophene-2-carboxaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol involves the formation of the imine followed by its reduction and can be advantageous in preventing side reactions like aldehyde reduction.[2]

  • Imine Formation: Dissolve 4-methoxyaniline (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in methanol (MeOH). Reflux the mixture for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Isolation of Imine (Optional): The solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

  • Reduction: Cool the methanolic solution of the imine (or the redissolved crude imine in MeOH) to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Data Presentation

The following table summarizes a comparison of different reducing agents used in reductive amination reactions, with yields reported for various substrates. While not specific to the target molecule, this data provides a general guideline for selecting a suitable reducing agent.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Typical Solvent Typical Yield Range (%) Advantages Disadvantages
NaBH(OAc)₃ DCE, THF, CH₃CN80-99[11]Mild and selective for imines over carbonyls.[6][7][8]Can be more expensive than other borohydrides.
NaBH₄ MeOH, EtOH, THF70-95[9][12][13][14][15]Inexpensive and readily available.Can reduce the starting aldehyde or ketone.[4]
NaBH₃CN MeOH, THF75-95[3]Selective for imines under mildly acidic conditions.[4]Highly toxic due to the potential release of cyanide.[1]
H₂/Catalyst (e.g., Pd/C) EtOH, MeOH60-90[16]"Green" reducing agent.May require specialized equipment (hydrogenator) and can reduce other functional groups.

Visualizations

experimental_workflow cluster_one_pot One-Pot Protocol cluster_two_step Two-Step Protocol cluster_workup Work-up & Purification A Mix 4-methoxyaniline and thiophene-2-carboxaldehyde in DCE B Stir for 1-2h (Imine Formation) A->B C Add NaBH(OAc)₃ B->C D Stir until completion C->D I Quench Reaction D->I E Mix reactants in MeOH and reflux F Cool to 0°C E->F G Add NaBH₄ F->G H Stir until completion G->H H->I J Extraction I->J K Drying and Concentration J->K L Purification (Chromatography/Crystallization) K->L troubleshooting_yield Start Low Yield Observed Cause1 Incomplete Imine Formation? Start->Cause1 Solution1 Check stoichiometry Monitor imine formation Cause1->Solution1 Yes Cause2 Aldehyde Reduction? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Use milder reducing agent (e.g., NaBH(OAc)₃) Cause2->Solution2 Yes Cause3 Incomplete Reduction? Cause2->Cause3 No Solution2->End Solution3 Increase reducing agent and/or reaction time Cause3->Solution3 Yes Cause4 Imine Hydrolysis? Cause3->Cause4 No Solution3->End Solution4 Use anhydrous conditions Cause4->Solution4 Yes Solution4->End

References

purification of 4-methoxy-N-(thiophen-2-ylmethyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-methoxy-N-(thiophen-2-ylmethyl)aniline. This guide provides detailed troubleshooting advice and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful purification via column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound and related aromatic amines.

Q1: My compound is sticking to the column and won't elute. What should I do?

A1: This is a common issue with amine-containing compounds on acidic silica gel. Several factors could be at play:

  • Strong Adsorption: The basic nitrogen atom in your aniline derivative can interact strongly with the acidic silanol groups on the silica surface, causing irreversible binding.

  • Inappropriate Solvent System: The eluent may not be polar enough to displace your compound from the stationary phase.

  • Compound Degradation: The compound might be unstable on silica gel.[1]

Troubleshooting Steps:

  • Check Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be degrading on silica.[1]

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Add a Basic Modifier: To mitigate the strong interaction with acidic silica, add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia solution to your eluent system.[2] This will compete for the active sites on the silica gel.

  • Consider an Alternative Stationary Phase: If the compound is highly sensitive to acidic silica, consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[3]

Q2: I'm seeing significant peak tailing in my collected fractions. How can I improve the peak shape?

A2: Peak tailing is often observed with amines during silica gel chromatography.[4] It occurs due to the strong, non-uniform interactions between the basic analyte and the acidic stationary phase.

Troubleshooting Steps:

  • Add a Base: As mentioned above, adding 0.1-1% triethylamine to your mobile phase is the most common and effective solution to reduce tailing.[2]

  • Lower Sample Concentration: Overloading the column can exacerbate tailing.[4] Ensure you are not loading too much sample relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by weight.

  • Optimize Solvent System: Ensure your chosen solvent system provides good solubility for your compound.

Q3: The separation between my desired compound and an impurity is very poor. How can I improve the resolution?

A3: Poor resolution means the chosen conditions are not adequate to separate the components of the mixture.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The key to good separation is selecting the right eluent. Test various solvent systems using Thin Layer Chromatography (TLC). Aim for a system that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the difference in Rf (ΔRf) between your compound and the impurities.[1]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar solvent system and gradually increase the polarity during the run. This can help separate compounds with close Rf values.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica gel is packed uniformly without any air bubbles.

  • Reduce Fraction Size: Collect smaller fractions to better isolate the point where the pure compound begins and ends its elution.

Q4: I can't find my compound in any of the fractions. Where did it go?

A4: There are a few possibilities if your compound seems to have vanished during chromatography.[1]

  • Decomposition on the Column: As mentioned, the compound may have degraded on the silica gel.

  • Came Off in the Solvent Front: If the eluent system is too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[1]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not detectable by your analysis method (e.g., TLC with UV). Try concentrating a few fractions in the expected elution range and re-analyzing.[1]

  • Still on the Column: If the eluent is not polar enough, the compound may still be adsorbed at the top of the column. You can try flushing the column with a very polar solvent (like 10% methanol in dichloromethane) to see if you can recover it.

Experimental Protocols

Selection of the Eluent System via TLC

Before packing the column, it is crucial to determine the optimal mobile phase.

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture.

  • Prepare several developing chambers with different solvent systems. A good starting point for N-substituted anilines is a mixture of a non-polar solvent and a polar solvent.[3][5]

  • Place the TLC plates in the chambers and allow the solvent to ascend.

  • Visualize the spots (e.g., under a UV lamp).

  • The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4 .

| Table 1: Example TLC Solvent System Trials | | :--- | :--- | :--- | | Solvent System (v/v) | Rf of this compound | Observations | | Hexane:Ethyl Acetate (9:1) | 0.10 | Compound moves slowly. | | Hexane:Ethyl Acetate (7:3) | 0.35 | Good mobility and separation from non-polar impurities. | | Hexane:Ethyl Acetate (1:1) | 0.60 | Compound moves too fast. | | Hexane:Ethyl Acetate:Triethylamine (7:3:0.1) | 0.35 | Similar Rf to the system without TEA, but with reduced spot tailing. |

Note: These are example values and should be determined experimentally.

Column Chromatography Protocol

This protocol outlines the steps for purifying your compound using the "wet packing" method.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Selected eluent system (e.g., Hexane:Ethyl Acetate 7:3)

  • Chromatography column

  • Sand

  • Crude this compound

  • Collection vessels (test tubes or flasks)

Methodology:

  • Column Preparation:

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a milkshake, not too thick.

    • Fill the column about one-third full with the same non-polar solvent.

    • Gently pour the silica slurry into the column. Use a funnel to avoid spilling.

    • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

    • Open the stopcock to drain the solvent, collecting it for reuse. Never let the solvent level drop below the top of the silica gel.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[6] Using a pipette, carefully add the sample solution to the top of the silica bed.[6] Allow the sample to absorb completely into the silica gel.

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude sample in a volatile solvent. Add a small amount of silica gel (about 10-20 times the mass of your sample) and mix well.[6] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your prepared eluent to the column.

    • Open the stopcock and begin collecting fractions. The flow rate should be steady, about one drop per second.

    • Maintain the solvent level in the column throughout the process.

  • Analysis:

    • Monitor the elution process by collecting small samples from the fractions and spotting them on TLC plates.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

| Table 2: Typical Column Parameters | | :--- | :--- | | Parameter | Guideline | | Column Diameter | 2-5 cm (for lab scale, 100-1000 mg) | | Silica Gel Amount | 50-100 g per 1 g of crude mixture | | Eluent Volume | 5-10 times the column volume | | Fraction Size | 10-20 mL (adjust based on separation) |

Visualizations

G Experimental Workflow for Column Chromatography A 1. Select Eluent (TLC Analysis) B 2. Prepare Column (Slurry Packing) A->B C 3. Prepare Sample (Dissolve in min. solvent or dry load) B->C D 4. Load Sample onto Column C->D E 5. Elute with Mobile Phase D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (TLC) F->G H 8. Combine Pure Fractions G->H Identify Pure Fractions I 9. Evaporate Solvent (Rotary Evaporation) H->I J Purified Product I->J G Troubleshooting Decision Tree Start Problem Encountered Q1 Is there poor separation? Start->Q1 Q2 Is the compound not eluting? Start->Q2 Q3 Is there significant peak tailing? Start->Q3 A1 Re-optimize eluent with TLC (Aim for Rf 0.2-0.4 & max ΔRf) Q1->A1 Yes A2 Increase eluent polarity. Still not eluting? Q2->A2 Yes A3 Add 0.1-1% Triethylamine (TEA) to eluent Q3->A3 Yes A4 Compound may be stuck/ decomposed. Consider alumina. A2->A4 Yes

References

Technical Support Center: Synthesis of N-Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-substituted anilines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Over-alkylation leading to di- and tri-substituted aniline byproducts in N-alkylation reactions.

Q1: My N-alkylation of aniline is producing significant amounts of N,N-dialkylated and even some tri-alkylated products. How can I improve the selectivity for the mono-N-substituted product?

A1: Over-alkylation is a common challenge in the N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline, leading to further reaction with the alkylating agent.[1] Here are several strategies to enhance the selectivity for the desired mono-N-substituted product:

  • Control Stoichiometry: Use a molar excess of the aniline relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant starting aniline rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring the reaction with the aniline.

  • Use of Protecting Groups: Temporarily protecting the amino group can prevent over-alkylation. For instance, acetylation of the aniline can be performed, followed by alkylation and then deprotection.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second and third alkylation steps more significantly than the first. However, excessively low temperatures may hinder the primary reaction as well.

    • Solvent: The choice of solvent can influence the reaction selectivity. Some studies have shown that ionic liquids can reduce over-alkylation compared to conventional organic solvents.[2]

  • Alternative Methodologies: Consider using reductive amination or the Buchwald-Hartwig amination for a more controlled synthesis of mono-N-substituted anilines.[3][4] A self-limiting alkylation of N-aryl-N-aminopyridinium salts has also been developed to avoid over-alkylation products.[5]

Issue 2: Low yield and multiple byproducts in Buchwald-Hartwig amination.

Q2: I am attempting a Buchwald-Hartwig amination to synthesize an N-substituted aniline, but I am observing low conversion of my starting materials and the formation of several unexpected byproducts. What are the likely causes and how can I troubleshoot this?

A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it can be sensitive to various factors.[4] Low yields and byproduct formation can often be attributed to the following:

  • Catalyst System:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often improve reaction efficiency.[6] The ligand needs to be matched to the specific substrates.

    • Palladium Precursor: Using a stable and reliable palladium precursor is important. Pd(OAc)₂ can be unreliable, and pre-catalysts are often preferred for cleaner reactions.[7]

  • Reaction Conditions:

    • Base: The choice of base is crucial and substrate-dependent. Strong bases like NaOtBu are common, but may not be compatible with all functional groups.[8] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates.[8]

    • Solvent: Common solvents include toluene, dioxane, and THF. The solubility of the reagents and intermediates can impact the reaction outcome.[9]

  • Substrate-Specific Issues:

    • Aryl Halide Reactivity: Aryl chlorides can be less reactive than bromides or iodides, often requiring more specialized catalyst systems.[7]

    • Competing Nucleophiles: If your substrate contains other nucleophilic groups, such as phenols, they can compete with the aniline in the coupling reaction.[7] Protection of these groups may be necessary.

  • Common Side Reactions:

    • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom.

    • Imine Formation: A side reaction can occur where the amide undergoes beta-hydride elimination to yield a hydrodehalogenated arene and an imine product.[4]

Troubleshooting Steps:

  • Screen Different Ligands and Bases: This is often the most effective way to optimize the reaction.

  • Use a Pre-catalyst: If you are using a simple palladium salt, switching to a pre-catalyst can lead to more consistent results.

  • Degas Solvents: Ensure that solvents are properly degassed to prevent oxidation of the catalyst.

  • Protect Competing Functional Groups: If your starting materials contain other nucleophilic sites, protect them before the coupling reaction.

Frequently Asked Questions (FAQs)

Q3: What are the most common side products in the N-alkylation of anilines and how can they be identified?

A3: The most prevalent side products are:

  • N,N-dialkylated and N,N,N-trialkylated anilines: These result from over-alkylation.[1] They can be identified by techniques like GC-MS or LC-MS, where they will show higher molecular weights corresponding to the addition of extra alkyl groups. In NMR spectroscopy, the integration of the signals for the N-alkyl groups will be higher relative to the aromatic protons.

  • Imine formation: This can occur, particularly when using alcohols as alkylating agents in the presence of a catalyst. Imines can be identified by the characteristic C=N stretch in IR spectroscopy and the corresponding signals in ¹H and ¹³C NMR.

  • C-alkylation: Alkylation on the aromatic ring can occur under certain conditions, especially at higher temperatures. This can be identified by the change in the substitution pattern of the aromatic ring in the NMR spectrum.

Q4: How can I purify my desired mono-N-substituted aniline from the di-substituted byproduct?

A4: Separation can be challenging due to the similar properties of the mono- and di-substituted products.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial to achieve good separation.

  • Acid Extraction: The basicity of the mono- and di-substituted anilines can be different. In some cases, it might be possible to selectively extract one of the products into an aqueous acidic solution.

  • Crystallization: If the desired product is a solid, recrystallization can be an effective purification method.

Q5: Are there any "green" or more environmentally friendly methods for the synthesis of N-substituted anilines?

A5: Yes, there is a growing interest in developing more sustainable methods.

  • Use of Alcohols as Alkylating Agents: Alcohols are considered greener alkylating agents than alkyl halides because the only byproduct is water. This approach often utilizes a "hydrogen borrowing" or "hydrogen autotransfer" methodology.[10]

  • Catalysis with Earth-Abundant Metals: Research is ongoing to replace precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, and nickel.

  • Use of Greener Solvents: Replacing hazardous solvents like toluene and dioxane with more environmentally benign alternatives is an active area of research.

Data Presentation

Table 1: Comparison of Alkylating Agents in Aniline N-methylation.

Alkylating AgentCatalystTemperature (°C)Aniline Conversion (%)N-methylaniline (NMA) Selectivity (%)N,N-dimethylaniline (NNDMA) Selectivity (%)
MethanolZn-Co Ferrite300High~99Low
Dimethyl Carbonate (DMC)Zn-Co FerriteLower than MethanolHighLower than MethanolAppreciable amounts

Table 2: Influence of Base and Ligand on Buchwald-Hartwig Amination of Aryl Halides with Aniline. (Qualitative summary from multiple sources)[7][8][11]

Aryl HalideLigandBaseTypical Outcome
Aryl BromideXPhosNaOtBuHigh yield of N-arylaniline
Aryl ChlorideBrettPhosK₃PO₄Moderate to good yield, suitable for base-sensitive substrates
Aryl IodideBINAPCs₂CO₃Good yield, often milder conditions
Aryl BromideP(o-tolyl)₃NaOtBuCan lead to side products, less efficient than bulky phosphine ligands

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation of Aniline using an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.2 equivalents) and a suitable solvent (e.g., acetonitrile or DMF).

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Execution:

    • Heat the mixture to a suitable temperature (e.g., 60-80 °C).

    • Slowly add the alkyl halide (1.0 equivalent) dropwise over a period of 1-2 hours using a dropping funnel.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash with the solvent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

This is a general procedure and requires an inert atmosphere.

  • Reaction Setup:

    • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

    • Add the aryl bromide (1.0 equivalent), aniline (1.2 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Side_Reactions Aniline Aniline MonoAlkylated Mono-N-substituted Aniline (Desired Product) Aniline->MonoAlkylated + R-X AlkylHalide Alkyl Halide (R-X) DiAlkylated Di-N-substituted Aniline (Side Product) MonoAlkylated->DiAlkylated + R-X (Over-alkylation) TriAlkylated Tri-N-substituted Aniline (Side Product) DiAlkylated->TriAlkylated + R-X (Over-alkylation)

Caption: N-Alkylation of aniline showing the desired mono-alkylation and the over-alkylation side reactions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L Pd(0)L (Active Catalyst) OxidativeAddition Oxidative Addition (Ar-Pd(II)(X)L) Pd(0)L->OxidativeAddition + Ar-X AmineCoordination Amine Coordination (Ar-Pd(II)(NHR')L) OxidativeAddition->AmineCoordination + Aniline Deprotonation Deprotonation (Ar-Pd(II)(NR')L) AmineCoordination->Deprotonation + Base Deprotonation->Pd(0)L Reductive Elimination DesiredProduct N-Substituted Aniline (Desired Product) Deprotonation->DesiredProduct SideProduct Hydrodehalogenated Arene + Imine (Side Products) Deprotonation->SideProduct β-Hydride Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.

References

Technical Support Center: Optimizing Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiophene derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues that may arise during the synthesis of thiophene derivatives, covering common methods such as the Gewald aminothiophene synthesis, Suzuki-Miyaura coupling, and Stille coupling.

Gewald Aminothiophene Synthesis

Question: My Gewald reaction is resulting in a low yield of the desired 2-aminothiophene. What are the potential causes and solutions?

Answer: Low yields in the Gewald reaction can stem from several factors. The reaction is a multi-component condensation, and its success is sensitive to the nature of the reactants and reaction conditions.[1][2]

  • Sub-optimal Base: The choice and amount of base are critical. While morpholine is commonly used, other amine bases like triethylamine or piperidine can be effective.[3] However, inorganic bases such as sodium bicarbonate or potassium carbonate may not promote the reaction.[3] It's recommended to screen different organic bases to find the optimal one for your specific substrates.

  • Reaction Temperature: Temperature plays a significant role. For instance, in a study using piperidinium borate as a catalyst, the yield increased from traces at room temperature to 96% at 100°C, with a significantly reduced reaction time.[4] Consider optimizing the temperature for your specific reaction.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and yield. A mixture of ethanol and water has been shown to be an excellent solvent system for an eco-friendly and high-yielding process.[4]

  • Reactant Reactivity: Alkyl-aryl or cycloalkyl ketones may exhibit limited reactivity under one-pot conditions. In such cases, a two-step procedure, where the α,β-unsaturated nitrile is pre-formed and isolated before the addition of sulfur and base, can lead to better yields.[5]

  • Microwave Irradiation: The use of microwave irradiation has been demonstrated to improve reaction yields and significantly shorten reaction times.[2][6]

Question: I am observing the formation of unexpected side products in my Gewald synthesis. What could they be and how can I minimize them?

Answer: The mechanism of the Gewald reaction is complex and not fully elucidated, which can sometimes lead to side reactions.[2][5] A common side product can be the furan derivative due to the dehydrating effect of some sulfur sources like P2S5, although this is more of a consideration in Paal-Knorr type syntheses. In the Gewald reaction, dimerization or polymerization of the starting materials or intermediates can occur, especially if the reaction is heated for an extended period at high temperatures. To minimize side products, it is advisable to carefully control the reaction temperature and time. Using a two-step procedure for less reactive ketones can also help in reducing the formation of byproducts by ensuring the complete formation of the Knoevenagel condensation intermediate before introducing the sulfur.[5]

Suzuki-Miyaura Cross-Coupling

Question: I am experiencing low yields in the Suzuki-Miyaura coupling of my thiophene derivative. How can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura coupling reactions involving thiophenes can often be attributed to catalyst deactivation, inefficient transmetalation, or side reactions.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial. For coupling thiophene boronic acids with aryl chlorides, a catalyst system of Pd(0) with a bulky, electron-rich phosphine-based ligand has been shown to be highly efficient, providing good to excellent yields with low catalyst loadings.[7] For instance, using Pd(dtbpf)Cl2 has been effective for coupling thiophenes and anilines in a micellar system.[8]

  • Catalyst Loading: Optimizing the catalyst loading is essential. While higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. Studies have shown that catalyst loading can be lowered significantly without losing efficiency, which also improves the turnover number (TON) and turnover frequency (TOF).[9][10]

  • Base and Solvent System: The choice of base and solvent system is critical. An efficient protocol for coupling N-hetero and normal aryl chlorides with thiophene- and furanboronic acids utilizes aqueous n-butanol as the solvent, resulting in near-quantitative yields.[11] For some substrates, aqueous catalysis is more efficient than anhydrous conditions.[11]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation in a solvent-free system with a solid support like aluminum oxide can be a rapid and efficient method for optimizing reaction conditions and achieving high yields of thiophene oligomers.[12]

Question: What are common side reactions in the Suzuki coupling of thiophenes and how can I avoid them?

Answer: A common side reaction is the homocoupling of the boronic acid starting material. This can be minimized by carefully controlling the reaction conditions, particularly the base and the catalyst system. Using a 1:1 molar ratio of the reactants is also important. Another potential issue is the slow oxidative addition and facile reductive elimination when using benzyl halides, which can make the reaction less efficient compared to using aryl halides.[13]

Stille Cross-Coupling

Question: My Stille coupling reaction with a thiophene derivative is not proceeding to completion. What are some troubleshooting steps?

Answer: Incomplete conversion in a Stille reaction can be due to several factors related to the catalyst, reactants, and reaction conditions.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Commercially available Pd(II) or Pd(0) sources are typically used. The addition of sterically hindered, electron-rich ligands can accelerate the coupling.[14]

  • Additives: The addition of Cu(I) iodide can significantly increase the reaction rate.[14] Fluoride additives can coordinate to the organotin reagent, forming a hypervalent tin species that undergoes transmetalation more rapidly.[14]

  • Reactant Stoichiometry: In some cases, a nonstoichiometric ratio of reactants can be beneficial. For instance, in the synthesis of certain conjugated polymers, a nonstoichiometric Stille coupling polycondensation was successful.[15]

  • Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere to prevent catalyst deactivation. The choice of solvent and temperature should also be optimized for the specific substrates.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key thiophene synthesis reactions, providing a basis for comparison and optimization.

Table 1: Effect of Base and Temperature on Gewald Synthesis Yield

EntryBase (mol%)Temperature (°C)TimeYield (%)Reference
1Piperidinium Borate (20)Room Temp24 hTraces[4]
2Piperidinium Borate (20)703 h84[4]
3Piperidinium Borate (20)10025 min96[4]
4Morpholine (stoichiometric)7020 min55-92[6]

Table 2: Optimization of Catalyst Loading in Suzuki-Miyaura Coupling

EntryCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
1Pd(dtbpf)Cl2215 minup to 98[8]
2Pd(0)/L10.148 h89[7]
3Pd(PPh3)42.512 h25-76[13]
4Ni-1316-24 hExcellent[16]

Experimental Protocols

1. General Procedure for Gewald Aminothiophene Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactants: A ketone or aldehyde, an α-cyanoester, and elemental sulfur.

  • Base: Morpholine or another suitable organic base.

  • Solvent: Ethanol or a mixture of ethanol and water.

  • Procedure:

    • To a solution of the ketone/aldehyde (1 equivalent) and the α-cyanoester (1 equivalent) in the chosen solvent, add the base (catalytic or stoichiometric amount).

    • Add elemental sulfur (1.1 equivalents).

    • The reaction mixture is then heated to reflux or irradiated in a microwave reactor for the optimized time and temperature.[2][6]

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

2. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactants: A thiophene halide (e.g., bromo-thiophene) and an aryl boronic acid (or vice versa).

  • Catalyst: A palladium catalyst such as Pd(dtbpf)Cl2 or a Pd(0) source with a suitable ligand.[7][8]

  • Base: An inorganic base like K3PO4 or an organic base like triethylamine.[8][13]

  • Solvent: A suitable solvent system such as aqueous n-butanol or a micellar solution.[8][11]

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the thiophene halide (1 equivalent), the aryl boronic acid (1.1-1.2 equivalents), the palladium catalyst (0.1-3 mol%), and the base (2 equivalents).

    • Add the degassed solvent and stir the mixture at the optimized temperature (room temperature to reflux) for the required time.[8][13]

    • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography.

Mandatory Visualizations

Signaling Pathways

Thiophene derivatives are of significant interest in drug development due to their ability to modulate various signaling pathways. Below are diagrams of key pathways where thiophene derivatives have shown activity.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Thiophene_Derivative Thiophene Derivative (Kinase Inhibitor) Thiophene_Derivative->RTK Inhibits Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Thiophene derivatives as kinase inhibitors in cancer therapy.

Wnt_Signaling_Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Beta_Catenin Suppresses Signaling P2Y12_Receptor_Pathway cluster_platelet Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds G_Protein_Signaling Gi Protein Signaling P2Y12_Receptor->G_Protein_Signaling Activates Thiophene_Antagonist Thiophene-based P2Y12 Antagonist Thiophene_Antagonist->P2Y12_Receptor Blocks Platelet_Activation Platelet Activation and Aggregation G_Protein_Signaling->Platelet_Activation Leads to Experimental_Workflow Start Reactant_Prep Reactant Preparation (Thiophene Halide, Boronic Acid, Catalyst, Base, Solvent) Start->Reactant_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Degassed Solvent) Reactant_Prep->Reaction_Setup Heating_Stirring Heating and Stirring (Optimized Temperature and Time) Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Thiophene Derivative Characterization->Final_Product

References

stability and degradation of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-methoxy-N-(thiophen-2-ylmethyl)aniline. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this compound is not extensively documented in publicly available literature, the stability can be inferred from its structural components: a 4-methoxyaniline moiety and a thiophene-2-ylmethyl group. Aniline derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light. The methoxy group may offer some stability, but the secondary amine linkage and the electron-rich thiophene ring can be reactive.

Q2: How should this compound be properly stored?

To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.[1] The container should be tightly sealed to protect it from moisture. For long-term storage, refrigeration at 4°C is advisable.[3]

Q3: What are the potential degradation pathways for this compound?

Based on the functional groups present, potential degradation pathways for this compound may include:

  • Oxidation: The secondary amine can be oxidized, potentially leading to the formation of colored impurities. The thiophene ring is also susceptible to oxidation.

  • Hydrolysis: The imine bond (if formed from an aldehyde precursor) or the amine linkage could be susceptible to hydrolysis under acidic or basic conditions, although the secondary amine in the target molecule is generally more stable than an imine.

  • Photodegradation: Exposure to UV light can induce degradation of aromatic amines and thiophene-containing compounds.

Q4: Are there any known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation due to improper storage (exposure to air and/or light).1. Confirm storage conditions (cool, dark, inert atmosphere). 2. If purity is critical, consider purification by recrystallization or chromatography. 3. For future use, aliquot the compound to minimize repeated exposure of the bulk material.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Presence of degradation products or impurities from synthesis.1. Review the synthesis and purification methods. 2. Analyze the sample using LC-MS or GC-MS to identify the molecular weights of the unknown peaks and hypothesize their structures. 3. Perform a forced degradation study (see experimental protocols below) to identify potential degradation products.
Inconsistent experimental results Degradation of the compound in the experimental medium (e.g., solvent, buffer).1. Assess the stability of the compound in the specific experimental medium by analyzing samples over time. 2. Adjust the pH of the medium, as aniline derivatives can exhibit pH-dependent stability.[6] 3. Protect the experimental setup from light if photodegradation is suspected.
Low yield in a reaction involving the compound Degradation under reaction conditions or reaction with incompatible reagents.1. Review the reaction conditions (temperature, solvent, pH). 2. Ensure all reagents are compatible (avoid strong oxidants, strong acids unless intended for the reaction). 3. Consider degassing solvents to remove dissolved oxygen.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of the unstressed sample (time 0) to identify new peaks corresponding to degradation products.

Protocol 2: Solution Stability Assessment

This protocol evaluates the stability of the compound in a specific solvent or buffer over time.

  • Solution Preparation: Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.

  • Storage: Store the solution under the intended experimental conditions (e.g., room temperature, refrigerated). Protect from light if necessary.

  • Sampling: Collect aliquots of the solution at defined time intervals (e.g., 0, 1, 3, 7, 14 days).

  • Analysis: Analyze each aliquot by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and potential degradation pathways.

TroubleshootingWorkflow start Problem Observed (e.g., Discoloration, Impurity Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, Reagents) start->check_handling analyze_impurities Analyze Impurities (LC-MS, GC-MS) check_storage->analyze_impurities purify Purify Compound (Recrystallization, Chromatography) check_storage->purify If purity is compromised check_handling->analyze_impurities forced_degradation Perform Forced Degradation Study analyze_impurities->forced_degradation Identify Degradants adjust_protocol Adjust Experimental Protocol (e.g., pH, Solvent, Protect from Light) forced_degradation->adjust_protocol end Problem Resolved purify->end adjust_protocol->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathways parent This compound oxidized_amine Oxidized Amine Products (e.g., N-oxide) parent->oxidized_amine Oxidation (Air, H₂O₂) oxidized_thiophene Oxidized Thiophene Products (e.g., Sulfoxide) parent->oxidized_thiophene Oxidation hydrolysis_products Hydrolysis Products (4-methoxyaniline + thiophene-2-carbaldehyde) parent->hydrolysis_products Acid/Base photodegradation_products Photodegradation Products (Complex Mixture) parent->photodegradation_products UV Light

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-methoxy-2-nitroaniline?

A1: The most prevalent method is a three-step process starting from 4-methoxyaniline (p-anisidine). This involves:

  • Acetylation: Protection of the amino group of p-anisidine with acetic anhydride to form 4-methoxyacetanilide.

  • Nitration: Regioselective nitration of the acetylated intermediate. The acetyl group helps direct the incoming nitro group to the position ortho to the original amino group.

  • Hydrolysis: Removal of the acetyl group to yield the final product, 4-methoxy-2-nitroaniline.[1][2]

An alternative route involves the use of a benzenesulfonyl protecting group.[3]

Q2: I am getting a significant amount of the 4-methoxy-3-nitroaniline isomer. How can I improve the regioselectivity of my reaction?

A2: The formation of the 4-methoxy-3-nitroaniline isomer is a common challenge due to the activating and directing effects of the methoxy and amino groups.[1] To enhance the yield of the desired 2-nitro isomer, consider the following:

  • Protecting Group Strategy: The acetylation of the amino group in p-anisidine to form 4-methoxyacetanilide is a key strategy. The bulkier acetamido group sterically hinders nitration at the 3-position and electronically favors the 2-position.[1]

  • Reaction Conditions: Precise control over reaction temperature is crucial. Nitration is highly exothermic, and temperature fluctuations can lead to the formation of undesired isomers and other by-products.[2]

  • Continuous Flow Chemistry: Utilizing a continuous flow reactor can offer superior control over reaction parameters like temperature and residence time, which has been shown to reduce the amount of the 4-methoxy-3-nitroaniline by-product and improve overall yield and purity.[1][2]

Q3: My nitration reaction is difficult to control and feels unsafe. Are there any milder alternatives to using concentrated sulfuric and nitric acids?

A3: Yes, the hazardous nature of traditional nitration is a known issue. One documented alternative involves dissolving N-benzenesulfonyl-4-methoxyaniline in 1,2-dichloroethane and reacting it with copper nitrate trihydrate in the presence of pyridine. This method operates at a relatively mild temperature (around 100°C) and avoids the use of highly corrosive acids, reducing environmental impact and improving safety.[3]

Q4: What are the typical yields and purity I can expect with different synthesis methods?

A4: Yields and purity can vary significantly based on the chosen method and optimization of reaction conditions. The following table summarizes some reported data:

Synthesis MethodKey ReagentsReported YieldReported PurityReference
Batch: Acetylation, Nitration, Hydrolysisp-Anisidine, Acetic Anhydride, HNO₃, H₂SO₄75-79%Not Specified[4]
Continuous Flow: Acetylation, Nitration, Hydrolysis4-methoxyaniline, Acetic Anhydride, Mixed Acid, NaOH>85%>99%[2]
N-Benzenesulfonyl Protected RouteN-benzenesulfonyl-4-methoxyaniline, Cu(NO₃)₂·3H₂O, Pyridine74%95%[3]

Q5: How can I purify the final 4-methoxy-2-nitroaniline product?

A5: Purification can be challenging due to the similar physical properties of the 2-nitro and 3-nitro isomers.[1] Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system must be identified.

  • Pulping/Slurrying: After initial isolation, the crude product can be slurried in a suitable solvent (e.g., methanol, ethanol, or isopropanol) to wash away impurities, followed by filtration.[2]

  • Chromatography: For high-purity requirements, column chromatography may be necessary, although it can be less practical for large-scale production.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of by-products (e.g., dinitrated species). - Loss of product during workup.- Monitor the reaction using TLC or HPLC to ensure completion. - Maintain strict temperature control during nitration; consider using a continuous flow reactor.[2] - Optimize the pH during workup and extraction steps to minimize product loss in the aqueous phase.[3]
Low Purity (High Isomer Content) - Incorrect regioselectivity during nitration. - Insufficient steric hindrance from the protecting group.- Ensure the acetylation of p-anisidine is complete before proceeding to the nitration step.[1] - Control nitration temperature carefully (e.g., 20-25°C as per some protocols).[5] - Employ a continuous flow reactor for better selectivity.[2]
Dark-Colored Product or Tar Formation - Overheating during the exothermic nitration step. - Oxidative side reactions. - Presence of impurities in starting materials.- Improve cooling efficiency during the addition of nitrating agents.[5] - Ensure the reaction is performed under an inert atmosphere if necessary. - Use high-purity starting materials.
Difficulty in Removing the Protecting Group - Hydrolysis conditions are too mild or reaction time is too short.- Increase the concentration of the acid or base used for hydrolysis. - Extend the reaction time and monitor progress by TLC/HPLC. - Increase the reaction temperature for the hydrolysis step.[4]

Experimental Protocols

Protocol 1: Synthesis via Acetylation, Nitration, and Hydrolysis (Batch Process)

This protocol is a synthesized representation of common batch procedures.[4][5]

Step A: 2-Nitro-4-methoxyacetanilide

  • In a three-necked flask equipped with a mechanical stirrer, dissolve 1 mole of p-anisidine in glacial acetic acid and water.

  • Cool the mixture to 0–5°C using an ice bath.

  • Add 1.1 moles of acetic anhydride rapidly while stirring. The temperature will rise.

  • Once the temperature begins to fall, heat the mixture on a steam bath until the crystalline material dissolves.

  • Cool the solution with stirring to 45°C.

  • In an ice bath, add a 55% excess of concentrated nitric acid while maintaining the temperature between 20-25°C.

  • Chill the resulting solution overnight to allow for precipitation.

  • Collect the yellow crystals by filtration, wash with ice-cold water, and press dry. The yield of 2-nitro-4-methoxyacetanilide is typically 75–79%.[4]

Step B: 2-Nitro-4-methoxyaniline (Hydrolysis)

  • Mix the 2-nitro-4-methoxyacetanilide from Step A with cold Claisen's alkali (potassium hydroxide in aqueous methanol).

  • Warm the mixture on a steam bath for approximately 15 minutes. It will form a thick, red paste.

  • Add hot water and continue to digest on the steam bath for another 15 minutes.

  • Cool the mixture to 0–5°C.

  • Collect the product by filtration, wash thoroughly with ice-cold water, and press dry.

Protocol 2: Synthesis via Continuous Flow Reactor

This protocol describes the general steps for synthesis using a continuous flow system, which offers enhanced safety and control.[2]

  • Acetylation: Pump a solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride into a continuous flow reactor (Reactor I) at a controlled temperature (0-100°C). The residence time can range from 30 seconds to 3 hours.

  • Nitration: The output stream from Reactor I, containing 4-methoxyacetanilide, is fed directly into a second continuous flow reactor (Reactor II). A nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acid) is simultaneously pumped into Reactor II. The temperature is maintained between 0-100°C with a residence time of 30 seconds to 2 hours.

  • Hydrolysis: The stream from Reactor II, now containing 4-methoxy-2-nitroacetanilide, is mixed with a hydrolyzing agent (e.g., NaOH solution) and fed into a third reactor (Reactor III). The hydrolysis is carried out at 0-100°C for 2 minutes to 7 hours.

  • Post-treatment: The final reaction mixture is concentrated under reduced pressure, cooled to 0-20°C to induce crystallization, and filtered. The crude product is then purified by pulping in a solvent like ethanol or methanol to achieve high purity (>99%).[2]

Visualizations

G cluster_0 Synthesis Workflow: 4-Methoxy-2-nitroaniline p_anisidine 4-Methoxyaniline (p-Anisidine) acetylation Acetylation (Acetic Anhydride) p_anisidine->acetylation intermediate 4-Methoxyacetanilide acetylation->intermediate nitration Nitration (HNO3 / H2SO4) intermediate->nitration nitro_intermediate 4-Methoxy-2-nitroacetanilide nitration->nitro_intermediate hydrolysis Hydrolysis (e.g., NaOH) nitro_intermediate->hydrolysis product 4-Methoxy-2-nitroaniline hydrolysis->product

Caption: General synthesis workflow for 4-methoxy-2-nitroaniline.

G cluster_1 Troubleshooting: Low Yield or Purity start Low Yield or Purity Observed check_isomer High Isomer Content? (e.g., 3-nitro) start->check_isomer check_byproducts Other Byproducts? (Tar, dinitro) start->check_byproducts improve_selectivity Improve Regioselectivity check_isomer->improve_selectivity Yes optimize_conditions Optimize Reaction Conditions check_byproducts->optimize_conditions Yes action_protect Ensure complete acetylation before nitration. improve_selectivity->action_protect action_temp_iso Strictly control nitration temperature. improve_selectivity->action_temp_iso action_flow Consider using a continuous flow reactor. improve_selectivity->action_flow action_temp_by Improve cooling during nitrating agent addition. optimize_conditions->action_temp_by action_reagents Verify purity of starting materials. optimize_conditions->action_reagents

Caption: Decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: Purification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aniline and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of aniline derivatives.

Issue 1: My aniline derivative is dark brown/reddish-brown. How can I decolorize it?

Aniline and its derivatives are prone to air oxidation, which forms highly colored impurities.[1][2][3]

  • Answer: The most effective method to remove colored impurities is distillation, often under reduced pressure (vacuum distillation).[1][2] This separates the lower-boiling aniline derivative from the high-boiling polymeric and oxidized impurities.[1] For solid derivatives, recrystallization can be effective. The addition of a small amount of sodium dithionite or activated charcoal during the purification process can also help to remove colored impurities.

Issue 2: My purified aniline derivative darkens again shortly after purification.

  • Answer: This indicates continued exposure to air and/or light. To prevent rapid discoloration:

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

    • Use amber-colored storage vials to protect it from light.

    • For liquid anilines, adding a small amount of stannous chloride can inhibit oxidation.[2][4]

Issue 3: During distillation, my aniline derivative is bumping violently.

  • Answer: Bumping occurs when the liquid superheats and then boils in a burst. To ensure smooth boiling:

    • Add boiling chips or a magnetic stir bar to the distillation flask before heating.[1]

    • Ensure even heating using a heating mantle and a stirrer.

    • For vacuum distillation, ensure a consistent and appropriate vacuum level is maintained.[1]

Issue 4: My recrystallization is not working; either no crystals form or an oil separates out.

  • Answer: This is a common issue in crystallization and can be due to several factors:

    • No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the aniline derivative.[5] Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. Seeding with a pure crystal of the compound, if available, is also a good strategy.

    • Oiling Out: The compound is coming out of solution above its melting point.[5] This can happen if the solution is cooled too quickly or if the solvent is not ideal. To remedy this, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[5] Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

Issue 5: I am trying to purify my aniline derivative using column chromatography, but I am getting poor separation or the compound is sticking to the column.

  • Answer: Aniline derivatives can be challenging to purify by silica gel chromatography due to their basicity.

    • Poor Separation: The polarity of the eluent may not be optimal. A systematic trial of different solvent systems with varying polarities is recommended. Use Thin Layer Chromatography (TLC) to determine the best eluent system before running the column.[6]

    • Compound Sticking to the Column: The acidic nature of silica gel can lead to strong adsorption of basic anilines. To mitigate this, you can:

      • Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent system.[6] This will neutralize the acidic sites on the silica gel.

      • Use a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aniline and its derivatives?

  • A1: The most common purification techniques are:

    • Distillation: This is highly effective for liquid aniline derivatives. Simple distillation can be used for compounds with boiling points significantly different from their impurities.[7][8] Vacuum distillation is preferred for high-boiling or heat-sensitive compounds as it lowers the boiling point.[1] Steam distillation is useful for separating aniline from non-volatile impurities and can be performed at a lower temperature than simple distillation.[9][10][11]

    • Recrystallization: This is the primary method for purifying solid aniline derivatives.[12][13] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

    • Column Chromatography: This technique is used to separate the desired aniline derivative from a mixture of compounds based on their differential adsorption to a stationary phase.[6][14]

Q2: My aniline is old and has turned dark red. Can I still purify it?

  • A2: Yes, old and discolored aniline can often be purified.[2] The dark color is due to oxidation products which are typically less volatile than aniline itself.[1] Vacuum distillation is a very effective method for separating the pure, colorless aniline from these colored, high-boiling impurities.[1]

Q3: How can I dry my aniline derivative?

  • A3: Aniline and its derivatives can be hygroscopic.[2][4] To dry them:

    • For liquid anilines, they can be dried over solid potassium hydroxide (KOH) or calcium hydride (CaH2) followed by distillation.[2][4]

    • For solid derivatives, drying in a desiccator over a suitable desiccant (e.g., P₂O₅, CaCl₂) under vacuum is effective.

Q4: What safety precautions should I take when purifying aniline derivatives?

  • A4: Aniline and its derivatives are toxic and can be absorbed through the skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline is also flammable.[15] Keep it away from open flames and ignition sources.

Experimental Protocols

Protocol 1: Vacuum Distillation of Aniline

This protocol describes the purification of aniline from non-volatile, colored impurities.

  • Preparation:

    • Place 50 mL of crude, discolored aniline into a 100 mL round-bottom flask.

    • Add a magnetic stir bar or a few boiling chips.[1]

    • Set up a vacuum distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Begin stirring and apply a vacuum (e.g., 20 mmHg).[1]

    • Once the pressure has stabilized, begin to gently heat the flask using a heating mantle.

    • The boiling point of aniline will be significantly lower under vacuum (e.g., ~72 °C at 20 mmHg) compared to its atmospheric boiling point of 184 °C.[1]

    • Collect the colorless to pale yellow distillate in the receiving flask.

    • Stop the distillation when a small amount of dark, viscous residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Transfer the purified aniline to a clean, dry, amber-colored storage bottle under a nitrogen atmosphere.

Protocol 2: Recrystallization of Acetanilide (an Aniline Derivative)

This protocol outlines the purification of crude acetanilide using water as the solvent.[12][13]

  • Dissolution:

    • Place 5.0 g of crude acetanilide in a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of deionized water and a boiling chip.[16]

    • Heat the mixture on a hot plate with stirring until the acetanilide dissolves completely.[16]

  • Hot Filtration (if necessary):

    • If the solution contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[16]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

    • Wash the crystals with a small amount of cold deionized water.

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a watch glass and place them in a desiccator.

Quantitative Data

Table 1: Boiling Point of Aniline at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760184
100128
2072
1068
142

Data is approximate and can vary with experimental conditions.

Table 2: Common Solvents for Recrystallization of Aniline Derivatives

Aniline DerivativeSolvent
AcetanilideWater[12][13], Ethanol
p-BromoacetanilideEthanol
p-NitroanilineEthanol, Acetone
2,4-DinitroanilineAcetic Acid

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Add Crude Aniline to Distillation Flask B Add Boiling Chips or Stir Bar A->B C Assemble Vacuum Distillation Apparatus B->C D Apply Vacuum C->D E Heat Gently D->E F Collect Distillate E->F G Cool Apparatus F->G H Release Vacuum G->H I Store Purified Aniline under Inert Atmosphere H->I

Caption: Workflow for the vacuum distillation of aniline.

logical_relationship_recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Solution Slowly dissolve->cool No hot_filter->cool Yes crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes troubleshoot Troubleshoot: - Evaporate Solvent - Scratch Flask - Seed Crystals crystals->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshoot->cool

Caption: Decision workflow for a typical recrystallization process.

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved via a one-pot reductive amination of 4-methoxyaniline and thiophene-2-carboxaldehyde. The reaction proceeds in two main steps: the formation of a Schiff base intermediate followed by its reduction to the desired secondary amine.

Q2: Which reducing agents are suitable for this scale-up synthesis?

Several reducing agents can be employed. The choice depends on factors such as cost, safety, and selectivity.

  • Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting aldehyde if not used under controlled conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent that is particularly effective for reductive aminations. It is often preferred for its ability to reduce the imine in the presence of the aldehyde.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective in mildly acidic conditions, but its use is often discouraged on a large scale due to the potential generation of toxic hydrogen cyanide gas.[1][2]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): A clean and effective method, but it requires specialized high-pressure equipment.

Q3: What are the critical process parameters to monitor during the scale-up?

  • Temperature: The initial imine formation is often carried out at room temperature or slightly elevated temperatures, while the reduction step may require cooling to control the exotherm, especially with sodium borohydride.

  • pH: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Addition Rate of Reducing Agent: Slow and controlled addition of the reducing agent is crucial to manage the reaction exotherm and prevent side reactions.

  • Stirring: Efficient agitation is necessary to ensure proper mixing of reagents, especially in larger reactor volumes.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): A simple and effective method to monitor the consumption of the starting materials (4-methoxyaniline and thiophene-2-carboxaldehyde) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the imine intermediate and the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete imine formation.- Ensure the reaction mixture is stirred efficiently.- Add a catalytic amount of acetic acid to promote imine formation.- Allow sufficient time for imine formation before adding the reducing agent.
Decomposition of the reducing agent.- Use a fresh batch of the reducing agent.- Add the reducing agent portion-wise to maintain its concentration.
Side reactions, such as the reduction of the aldehyde.- Add the reducing agent at a lower temperature.- Use a more selective reducing agent like sodium triacetoxyborohydride.
Incomplete Reaction Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent.- Monitor the reaction by TLC or HPLC and add more reducing agent if necessary.
Poor quality of starting materials.- Check the purity of 4-methoxyaniline and thiophene-2-carboxaldehyde and purify if necessary.
Formation of Impurities Over-alkylation leading to a tertiary amine.- This is less common in this specific reaction but can be minimized by using a 1:1 stoichiometry of the amine and aldehyde.
Unreacted starting materials.- Optimize reaction time and temperature.- Improve the purification method to effectively remove starting materials.
Difficult Product Isolation Emulsion formation during workup.- Add a saturated brine solution to break the emulsion.- Filter the mixture through a pad of celite.
Oily product that is difficult to crystallize.- Try different solvent systems for crystallization (e.g., ethanol/water, hexane/ethyl acetate).- Purify by column chromatography before attempting crystallization.

Experimental Protocol: Scale-Up Synthesis

This protocol describes the synthesis of this compound on a laboratory scale, which can be adapted for further scale-up.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Thiophene-2-carboxaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (glacial)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Imine Formation:

    • In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in methanol (5-10 volumes).

    • Add thiophene-2-carboxaldehyde (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution or a slurry of sodium borohydride (1.5 - 2.0 eq) in a small amount of methanol.

    • Slowly add the sodium borohydride solution/slurry to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water or saturated sodium bicarbonate solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary

Parameter Condition A Condition B Condition C
Reducing Agent NaBH₄NaBH(OAc)₃H₂/Pd-C
Solvent MethanolDichloromethaneEthyl Acetate
Temperature 0 °C to RTRoom Temperature40 °C
Reaction Time 4-6 hours12-16 hours8-10 hours
Typical Yield 80-90%85-95%>95%
Purity (crude) ~90%~95%~98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start imine_formation Imine Formation (4-Methoxyaniline + Thiophene-2-carboxaldehyde) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction quench Quench Reaction reduction->quench extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Recrystallization or Column Chromatography concentration->purification end_node Final Product purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs amine 4-Methoxyaniline reaction Reductive Amination amine->reaction aldehyde Thiophene-2-carboxaldehyde aldehyde->reaction reducing_agent Reducing Agent reducing_agent->reaction solvent Solvent solvent->reaction product This compound reaction->product byproducts Byproducts reaction->byproducts

Caption: Logical relationship of inputs and outputs in the synthesis.

References

Validation & Comparative

Mass Spectrometry Analysis: A Comparative Guide for 4-methoxy-N-(thiophen-2-ylmethyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular weight and fragmentation information, which is critical for confirming chemical structures and identifying metabolites. This guide offers a comparative analysis of the mass spectrometric behavior of 4-methoxy-N-(thiophen-2-ylmethyl)aniline and its structurally related analogs. By presenting experimental data from closely related compounds, this document aims to provide a predictive framework for the analysis of the title compound and to facilitate the interpretation of its mass spectral data.

Comparative Analysis of Fragmentation Patterns

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound (Predicted) 219122 (methoxyphenylamino fragment), 97 (thiophenylmethyl fragment)
N-benzyl-4-methoxyaniline [1][2]213122 (methoxyphenylamino fragment), 91 (benzyl fragment)
4-methoxyaniline 123108 (loss of CH3), 80 (loss of CO)
2-methylthiophene [3]9897 (loss of H), 83 (loss of CH3), 59

Table 1: Comparison of Key Mass Spectral Data (Electron Ionization)

The fragmentation of 4-substituted N-(2-furylmethyl)anilines, which are structurally similar to the target compound, suggests that the primary cleavage occurs at the C-N bond between the aniline and the heterocyclic methyl group.[4] This cleavage results in two major fragment ions. For this compound, this would correspond to the methoxyphenylamino cation at m/z 122 and the thiophenylmethyl cation at m/z 97. The relative abundance of these fragments will be influenced by the ionization energy and the stability of the respective cations.

Experimental Protocols

The following protocols outline standard procedures for the analysis of aromatic amines using mass spectrometry. These can be adapted for the analysis of this compound.

Electron Ionization (EI) Mass Spectrometry (Coupled with Gas Chromatography)

This method is suitable for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC).

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms, is typically used.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

Electrospray Ionization (ESI) Mass Spectrometry (Coupled with Liquid Chromatography)

This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used for aromatic amines.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

    • Tandem MS (MS/MS): For structural confirmation, the protonated molecular ion ([M+H]+) can be selected as the precursor ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Visualizing Experimental Workflows and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for LC-MS/MS analysis and the predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte Analyte Solution (1-10 µg/mL) LC_Column C18 Reversed-Phase Column Analyte->LC_Column Injection ESI_Source ESI Source (Positive Ion Mode) LC_Column->ESI_Source Elution MS1 MS1 Analyzer (Scan m/z 100-500) ESI_Source->MS1 Ionization CID_Cell Collision Cell (CID) MS1->CID_Cell Precursor Ion Selection MS2 MS2 Analyzer (Fragment Scan) CID_Cell->MS2 Fragmentation Data_Analysis Data Analysis MS2->Data_Analysis

Caption: A typical workflow for the analysis of an aromatic amine using LC-ESI-MS/MS.

fragmentation_pathway Molecule This compound (m/z 219) Fragment1 Methoxyphenylamino Cation (m/z 122) Molecule->Fragment1 C-N Bond Cleavage Fragment2 Thiophenylmethyl Cation (m/z 97) Molecule->Fragment2 C-N Bond Cleavage

Caption: Predicted primary fragmentation pathway of this compound.

References

FT-IR Spectral Analysis: A Comparative Guide for 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-methoxy-N-(thiophen-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This is juxtaposed with experimental data from analogous compounds to provide a robust analytical benchmark.

Comparative FT-IR Spectral Data

The predicted FT-IR spectrum of this compound is based on established vibrational frequencies for secondary aromatic amines, substituted benzene and thiophene rings, and methoxy groups. For comparison, experimental data for 4-methoxyaniline and N-methylaniline are presented, which share key functional groups with the target molecule.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 4-MethoxyanilineExperimental Wavenumber (cm⁻¹) for N-Methylaniline[1]
Secondary Amine (N-H) Stretch3350-3310 (weak)-3411
Wag910-665 (strong, broad)-Present, but not specified
Aromatic C-H (Benzene) Stretch3100-3000Not specifiedNot specified
Out-of-plane bend860-800 (para-disubstituted)Not specifiedNot specified
Aromatic C-H (Thiophene) Stretch~3100[2]--
In-plane bend1250-1050[2]--
Out-of-plane bend900-650[2]--
C-N (Aromatic Amine) Stretch1335-1250 (strong)[3]Not specified~1300
C=C (Aromatic Rings) Stretch1600-1450Not specified1604, 1500
Methoxy (O-CH₃) C-H Stretch2960-2850Not specified-
C-O Stretch1275-1200 (asymmetric), 1075-1020 (symmetric)Not specified-
Thiophene Ring C-S Stretch808-821[4]--
Ring deformation~628[4]--

Experimental Protocol: FT-IR Spectroscopy

The following is a standard procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common technique for this type of analysis.

Objective: To obtain the infrared spectrum of a solid organic compound.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer, Shimadzu) with an ATR accessory.[5]

  • The solid sample to be analyzed.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With nothing on the crystal, run a background scan. This will measure the spectrum of the ambient environment (air, CO₂, water vapor) and will be subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with literature values or a spectral database to confirm the identity and purity of the compound.

  • Cleaning:

    • After the measurement, raise the press, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.

Experimental Workflow Diagram

The logical flow of the FT-IR experimental procedure can be visualized as follows:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Clean_ATR_Post Clean ATR Crystal Sample_Scan->Clean_ATR_Post Process_Spectrum Process Spectrum (Baseline Correction, etc.) Clean_ATR_Post->Process_Spectrum Peak_Picking Identify and Label Significant Peaks Process_Spectrum->Peak_Picking Compare_Data Compare with Reference Data Peak_Picking->Compare_Data End End Compare_Data->End

Caption: Workflow for obtaining and analyzing an FT-IR spectrum using an ATR accessory.

This guide provides a foundational framework for the FT-IR analysis of this compound. By understanding the expected spectral features and comparing them with known compounds, researchers can more confidently characterize this and other novel molecules.

References

A Comparative Guide to the X-ray Crystallography of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials. Understanding their precise three-dimensional structure is paramount for rational drug design and the engineering of novel materials. X-ray crystallography provides atomic-level insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for a selection of aniline derivatives, supported by experimental data and visualizations to aid researchers, scientists, and drug development professionals.

Data Presentation: Crystallographic Parameters of Aniline Derivatives

The following table summarizes key crystallographic data for several aniline derivatives, showcasing the influence of various substituents on their crystal structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
o-ChloroanilineC₆H₆ClNOrthorhombicPmmm18.39110.3576.0929090908[1]
m-ChloroanilineC₆H₆ClNOrthorhombicPcca4.503919.82012.6999090908[1]
2,6-DichloroanilineC₆H₄Cl₂NMonoclinicP2₁/c11.3294.109315.4459099.96904[1]
p-BromoanilineC₆H₆BrNOrthorhombicPnma6.1367.7259.9989090904[2]
m-NitroanilineC₆H₆N₂O₂OrthorhombicPbc2₁6.50119.3305.0829090904[3]
4-Nitro-N-(pyridin-2-ylmethylidene)anilineC₁₂H₉N₃O₂MonoclinicP2₁/n3.857320.33413.6299090.57904[4][5]
2,6-DinitroanilineC₆H₅N₃O₄MonoclinicP2₁/n3.78227.7297.1529095.41904[6]
p-Aminobenzoic acid (β-form)C₇H₇NO₂MonoclinicP2₁/n18.5513.86018.6429093.56908[7]
Ethyl 2-acetyl-3-anilinobutanoateC₁₄H₁₉NO₃TriclinicP-18.0459.39010.41972.7777.6869.492[8]
N-acetyl 4-bromo-2,6-dichloroanilineC₈H₆BrCl₂NO---------[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are examples of experimental protocols for the crystallization and X-ray data collection of aniline derivatives.

Crystallization of Chloroaniline Derivatives [1]

  • o-Chloroaniline and m-Chloroaniline: These liquid derivatives were crystallized in situ at low temperatures. The samples were introduced into a sample holder and then frozen using liquid nitrogen vapor. X-ray powder diffraction measurements were performed at 250 K.

  • 2,6-dichloroaniline: This compound was recrystallized from acetone. The resulting crystals were thoroughly ground and pressed into a sample holder for X-ray data collection at room temperature.

Crystallization of p-Aminobenzoic Acid (PABA) [1][10]

p-Aminobenzoic acid is known to exhibit polymorphism, with the α and β forms being the most studied.

  • α-Polymorph: This form is typically obtained as long, fibrous needles and is the commercially available form.

  • β-Polymorph: This form appears as prisms and is the thermodynamically stable form below 25 °C.[1][10] It can be obtained by slow cooling crystallization from water or ethyl acetate at temperatures below 20 °C.[1][10] Careful control of supersaturation and cooling rate is necessary to obtain the pure β-form.[1][10]

General Single-Crystal X-ray Diffraction Data Collection [11]

While specific parameters vary between instruments and samples, a general workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Mandatory Visualization

Workflow of Single-Crystal X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_analysis Analysis & Validation A Compound Synthesis & Purification B Single Crystal Growth A->B C X-ray Diffraction Experiment B->C D Data Processing & Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structural Analysis F->G H Validation & Deposition G->H

A generalized workflow for single-crystal X-ray crystallography.

Influence of Substituents on Aniline Crystal Packing

This diagram illustrates the logical relationship between the nature of substituents on the aniline ring and the resulting crystal packing, which is a key determinant of the material's physical properties.

substituent_effects cluster_input Molecular Properties cluster_interactions Intermolecular Forces cluster_output Solid-State Properties A Aniline Derivative B Substituent Properties (e.g., Electronic, Steric) A->B C Hydrogen Bonding B->C D π-π Stacking B->D E van der Waals Forces B->E F Crystal Packing & Polymorphism C->F D->F E->F G Physical Properties (e.g., Melting Point, Solubility) F->G

Substituent effects on the crystal packing of aniline derivatives.

References

comparative study of different synthetic routes to secondary amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The selection of an appropriate synthetic route is critical and often depends on factors such as substrate scope, functional group tolerance, reaction efficiency, and scalability. This guide provides a comparative analysis of three prominent methods for the synthesis of secondary amines: Reductive Amination, selective Nucleophilic Substitution, and Buchwald-Hartwig Amination.

Data Presentation

The following tables summarize the key performance indicators for each synthetic route, offering a quantitative comparison to aid in methodological selection.

Table 1: Comparison of Yields for the Synthesis of N-benzyl-4-methoxyaniline

Synthetic RoutePrimary AmineElectrophile/CarbonylCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Reductive Amination4-methoxyanilineBenzaldehydeNaBH(OAc)₃DichloroethaneRT12~95%
Nucleophilic Substitution4-methoxyanilineBenzyl bromideCsOHDMFRT5>90%
Buchwald-Hartwig4-methoxyanilineBromobenzenePd(OAc)₂ / BINAPToluene1108~85-95%

Table 2: General Comparison of Synthetic Routes to Secondary Amines

FeatureReductive AminationSelective Nucleophilic SubstitutionBuchwald-Hartwig Amination
Substrate Scope Broad (various aldehydes/ketones and primary amines)Good (primary amines and alkyl halides)Excellent (wide range of aryl/heteroaryl halides and primary amines)
Key Advantage Mild conditions, readily available starting materialsDirect C-N bond formation, avoids pre-functionalizationExcellent functional group tolerance, high yields for challenging substrates
Key Disadvantage Requires a carbonyl compoundRisk of over-alkylation, may require specific reagents for selectivityRequires a palladium catalyst and specific ligands, higher cost
Typical Reagents NaBH(OAc)₃, NaBH₃CN, NaBH₄Alkyl halides, CsOH, K₂CO₃Pd catalyst (e.g., Pd(OAc)₂), phosphine ligands (e.g., BINAP, XPhos), base (e.g., NaOtBu)
Reaction Conditions Generally mild (RT to moderate heating)Mild to moderate heatingOften requires elevated temperatures

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Reductive Amination

This one-pot procedure is a widely used and versatile method for the synthesis of secondary amines.[1]

Synthesis of N-benzyl-4-methoxyaniline:

  • To a solution of 4-methoxyaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloroethane (10 mL) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

Selective Nucleophilic Substitution

Direct alkylation of primary amines can be plagued by over-alkylation. The use of cesium hydroxide has been shown to promote selective mono-alkylation to afford secondary amines in high yields.[2]

Synthesis of a Secondary Amine via Cesium Hydroxide Promoted N-Alkylation:

  • To a solution of the primary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added cesium hydroxide (CsOH, 1.2 mmol).

  • The alkyl halide (1.1 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for the time indicated by TLC analysis (typically 2-8 hours).

  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the secondary amine.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl secondary amines.[3][4]

General Procedure for the Synthesis of an N-Aryl Secondary Amine: [3]

  • A mixture of the aryl bromide (1.0 equiv.), the primary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a phosphine ligand (e.g., BINAP, 0.03 equiv.) is prepared in a reaction vessel.

  • Anhydrous toluene is added, and the vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The reaction mixture is heated to 80-110 °C and stirred for 8-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows of the described synthetic routes.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PrimaryAmine Primary Amine ImineFormation Imine Formation PrimaryAmine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Reduction Reduction (e.g., NaBH(OAc)₃) ImineFormation->Reduction In situ SecondaryAmine Secondary Amine Reduction->SecondaryAmine

Caption: Workflow for Reductive Amination.

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PrimaryAmine Primary Amine SN2 SN2 Reaction (Selective mono-alkylation with e.g., CsOH) PrimaryAmine->SN2 AlkylHalide Alkyl Halide AlkylHalide->SN2 SecondaryAmine Secondary Amine SN2->SecondaryAmine

Caption: Workflow for Selective Nucleophilic Substitution.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product PrimaryAmine Primary Amine Catalyst Pd Catalyst + Ligand + Base PrimaryAmine->Catalyst ArylHalide Aryl/Heteroaryl Halide ArylHalide->Catalyst SecondaryAmine N-Aryl Secondary Amine Catalyst->SecondaryAmine Cross-Coupling

Caption: Workflow for Buchwald-Hartwig Amination.

References

Comparative Guide to Purity Validation of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-methoxy-N-(thiophen-2-ylmethyl)aniline, a key intermediate in pharmaceutical synthesis. The document outlines a detailed HPLC protocol and contrasts its performance with High-Performance Thin-Layer Chromatography (HPTLC), offering researchers and drug development professionals a comprehensive overview for selecting the appropriate analytical methodology.

Introduction

This compound is a substituted aniline derivative with potential applications in the development of novel therapeutic agents. Ensuring the purity of this compound is critical for downstream applications, including efficacy and safety in drug discovery. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and impurity profiling of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide presents a validated HPLC method and compares it with HPTLC to assist in the selection of the most suitable analytical approach.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method was developed for the purity validation of this compound. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 40
    10 90
    15 90
    15.1 40

    | 20 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

High-Performance Thin-Layer Chromatography (HPTLC) Method (Alternative)

For a comparative analysis, an HPTLC method provides a faster, albeit less resolute, alternative for purity screening.

Instrumentation and Conditions:

  • HPTLC System: CAMAG HPTLC system or equivalent, with an automatic TLC sampler, developing chamber, and TLC scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate (8:2, v/v)

  • Sample Application: 5 µL of a 1 mg/mL solution in methanol applied as bands.

  • Development: The plate is developed to a distance of 8 cm in a saturated chamber.

  • Detection: Densitometric scanning at 254 nm.

Data Presentation and Comparison

The performance of the HPLC and HPTLC methods for the purity analysis of a representative batch of this compound is summarized below. The data demonstrates the superior resolution and quantitative capability of the HPLC method.

Table 1: Comparison of HPLC and HPTLC Performance for Purity Validation

ParameterHPLCHPTLC
Retention Time (RT) / Retention Factor (Rf) Main Peak RT: 8.5 minMain Spot Rf: 0.65
Resolution (Rs) of Main Peak from Closest Impurity 2.51.2
Purity (% Area) 99.5%98.9%
Limit of Detection (LOD) 0.01%0.1%
Limit of Quantification (LOQ) 0.03%0.3%
Precision (%RSD, n=6) < 1.0%< 3.0%
Analysis Time per Sample 20 min~45 min (for a full plate)

Visualizations

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the logical steps involved in the purity validation of this compound using the described HPLC method.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Mobile Phase hplc_injection Inject Sample and Standard prep_sample->hplc_injection prep_std Prepare Reference Standard Solution prep_std->hplc_injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->hplc_injection hplc_run Gradient Elution & Data Acquisition hplc_injection->hplc_run integration Chromatogram Integration hplc_run->integration calculation Purity Calculation (% Area) integration->calculation report Generate Validation Report calculation->report

Caption: Workflow for HPLC Purity Validation.

Decision Pathway for Method Selection

This diagram outlines the decision-making process for selecting between HPLC and HPTLC for purity analysis based on analytical requirements.

Caption: Method Selection Decision Pathway.

Conclusion

For the definitive purity validation of this compound, the developed RP-HPLC method is superior, offering high resolution, sensitivity, and precision necessary for regulatory compliance and quality assurance in drug development. While HPTLC can be a useful tool for rapid, semi-quantitative screening, it lacks the resolving power and quantitative accuracy of HPLC for detailed impurity profiling. The choice of method should be guided by the specific requirements of the analytical task, as outlined in the decision pathway.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate web of intermolecular interactions within a crystal structure is paramount. These non-covalent forces dictate crucial physicochemical properties such as solubility, stability, and bioavailability. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify these interactions, offering invaluable insights for crystal engineering and drug design. This guide provides a comparative analysis of related molecular structures using Hirshfeld surface analysis, supported by experimental data and detailed protocols.

The Power of Visualization and Quantification

Hirshfeld surface analysis partitions the crystal space into regions defined by the electron contribution of each molecule. This allows for the generation of a unique three-dimensional surface for each molecule within the crystal lattice. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can identify and analyze different types of intermolecular contacts. Furthermore, the analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular interactions in a quantitative manner, showing the percentage contribution of each type of contact.

Experimental Protocol: Hirshfeld Surface Analysis

The following protocol outlines the typical steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.

  • Input Data: The primary requirement is a Crystallographic Information File (CIF) of the molecule of interest. This file contains the experimentally determined crystal structure data.

  • Software: CrystalExplorer (Version 17.5 or later is recommended) is the standard software for Hirshfeld surface analysis.

  • Generation of Hirshfeld Surfaces:

    • Load the CIF file into CrystalExplorer.

    • Select the molecule(s) for which the Hirshfeld surface is to be calculated.

    • Generate the Hirshfeld surface by defining the promolecule electron density. The software calculates the surface where the contribution to the procrystal electron density from the molecule of interest is equal to the contribution from all other molecules.

  • Surface Property Mapping:

    • Map the d_norm property onto the surface. The d_norm value is a normalized contact distance that highlights regions of close intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts close to the van der Waals radii, and blue regions indicate contacts longer than the van der Waals radii (weaker interactions).

    • Other properties such as shape index and curvedness can also be mapped to identify features like π-π stacking.

  • Generation of 2D Fingerprint Plots:

    • Generate the 2D fingerprint plot from the calculated Hirshfeld surface. This plot is a histogram of the distances from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e).

    • Decompose the full fingerprint plot to quantify the percentage contribution of individual atomic contacts (e.g., H···H, O···H, C···H). This provides a quantitative summary of the intermolecular interactions.

Comparative Analysis of Related Molecular Structures

To illustrate the utility of Hirshfeld surface analysis, we present a comparison of two sets of related molecular structures: a pair of isomeric nitro-substituted symmetrical benzamides and four polymorphs of the anticonvulsant drug carbamazepine.

Case Study 1: Isomeric Nitro-Substituted Symmetrical Benzamides

The position of a nitro group in isomeric benzamides can significantly influence their crystal packing and intermolecular interactions. Here, we compare 2-nitro-N-(2-nitrobenzoyl)benzamide (ASP4) and 3-nitro-N-(3-nitrobenzoyl)benzamide (ASP5).

Intermolecular ContactContribution in ASP4 (%)Contribution in ASP5 (%)
H···O/O···H46.436.7
H···C/C···HNot specified19.9
H···H20.314.1

Data sourced from a 2021 study on isomeric nitro substituted symmetrical benzamides.

The data reveals a significant difference in the contribution of hydrogen bonding (H···O/O···H contacts), which is substantially higher in the ASP4 isomer. This suggests a more dominant role of these interactions in the crystal packing of ASP4 compared to ASP5. Conversely, ASP5 exhibits a notable contribution from H···C/C···H contacts, indicating the importance of C-H···π interactions in its solid-state architecture.

Case Study 2: Polymorphs of Carbamazepine

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different properties. Hirshfeld surface analysis is an effective tool for comparing the intermolecular interaction patterns in different polymorphic forms. Here, we compare four polymorphs of carbamazepine (Forms I, III, IV, and V).

Intermolecular ContactContribution in Form I (%)Contribution in Form III (%)Contribution in Form IV (%)Contribution in Form V (%)
H···H47.553.750.648.0
C···HNot specifiedNot specifiedNot specifiedNot specified
C···CLowLowLowLow

Data sourced from a 2024 study on the polymorphism of carbamazepine.[1]

The analysis of carbamazepine polymorphs shows that H···H contacts are the most significant contributors to the crystal packing in all four forms, ranging from 47.5% to 53.7%.[1] While the contribution of C···H contacts was not explicitly quantified in the provided data, the low contribution of C···C contacts suggests that π···π stacking interactions are not the dominant feature in the crystal packing of these polymorphs.[1] The subtle variations in the H···H contact percentages among the polymorphs reflect the differences in their molecular packing arrangements.[1]

Visualizing the Workflow and Comparative Interactions

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the workflow of Hirshfeld surface analysis and a conceptual comparison of intermolecular interactions.

Hirshfeld_Workflow cluster_input Input cluster_analysis Analysis using CrystalExplorer cluster_output Output CIF Crystallographic Information File (CIF) Generate_HS Generate 3D Hirshfeld Surface CIF->Generate_HS Map_Properties Map d_norm, Shape Index, etc. Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Vis_Interactions Visualize Intermolecular Interactions Map_Properties->Vis_Interactions Quant_Contacts Quantify Intermolecular Contacts (%) Generate_FP->Quant_Contacts

General workflow of Hirshfeld surface analysis.

Interaction_Comparison cluster_molA Molecule A (e.g., ASP4) cluster_molB Molecule B (e.g., ASP5) A H···O/O···H H···H Other B H···O/O···H H···H C···H/H···C A:f0->B:f0 Dominant in A B:f2->A:f2 Significant in B

Conceptual comparison of intermolecular interactions.

Conclusion

Hirshfeld surface analysis provides a robust and intuitive framework for the detailed investigation of intermolecular interactions in molecular crystals. By combining powerful visualization with quantitative data, this methodology enables researchers to make informed comparisons between related molecular structures, such as isomers and polymorphs. The insights gained from this analysis are invaluable for understanding structure-property relationships and for the rational design of crystalline materials with desired characteristics, a cornerstone of modern drug development and materials science.

References

Enantioselectivity in Cytotoxicity: A Comparative Analysis of (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereospecific cytotoxic profiles of chiral compounds, supported by quantitative data and detailed experimental methodologies.

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this stereochemistry is a critical determinant of their pharmacological and toxicological properties. While one enantiomer of a drug may elicit a desired therapeutic effect, its counterpart can be inactive or, in some cases, induce significant toxicity.[1][2][3][4] This guide provides a comparative analysis of the cytotoxicity of (R) and (S) enantiomers of select compounds, highlighting the importance of stereoisomerism in drug development and safety assessment.

Comparative Cytotoxicity Data

The cytotoxic activity of enantiomers is often evaluated by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cell lines. A lower value indicates greater potency in inhibiting cell growth. Below are comparative data for two distinct classes of chiral compounds.

Boehmeriasin A

Boehmeriasin A, a phenanthroquinolizidine alkaloid, has demonstrated potent cytotoxic activity against several cancer cell lines.[4][5][6] Notably, the natural (R)-enantiomer exhibits significantly greater cytotoxicity than its synthetic (S)-enantiomer, underscoring the critical role of the (R)-configuration for its anticancer effects.[4][5] The compound has shown efficacy even in drug-resistant cancer cell lines.[4][5]

CompoundCell LineIC50 (nM)
(-)-(R)-Boehmeriasin A COLO-205 (Human Colorectal Adenocarcinoma)4.18
MCF-7 (Human Breast Carcinoma)43.4
NCI-ADR-RES (Drug-Resistant Human Ovarian Adenocarcinoma)36.7
(+)-(S)-Boehmeriasin A COLO-205103
MCF-792.7
NCI-ADR-RES434
Paclitaxel (Reference)COLO-2053.31
MCF-71.62
NCI-ADR-RES>6400
Ruthenium(II) Diphosphine Complexes

Chiral ruthenium(II) complexes have emerged as promising anticancer agents.[7][8][9][10][11][12] The cytotoxicity of these complexes is highly dependent on the chirality at the metal center.[7][8] Specifically, derivatives containing the (R,R)-Skewphos ligand have demonstrated markedly higher cytotoxicity compared to their (S,S)-enantiomers across various cancer cell lines.[7][8] For instance, the thioacetate complex with the (R,R) ligand is 14 times more cytotoxic against the anaplastic thyroid cancer cell line 8505 C than its (S,S) counterpart.[7][8]

CompoundCell LineEC50 (µM)
[Ru(η¹-SAc)(CO)((R,R)-Skewphos)]OAc (4R) SW1736 (Human Anaplastic Thyroid Carcinoma)0.12
8505 C (Human Anaplastic Thyroid Carcinoma)0.04
HCT-116 (Human Colorectal Carcinoma)0.13
A549 (Human Lung Carcinoma)0.15
[Ru(η¹-SAc)(CO)((S,S)-Skewphos)]OAc (4S) SW17361.1
8505 C0.55
HCT-1160.50
A5490.70
Cisplatin (Reference)HCT-1163.1
A5491.1

Experimental Protocols

The following is a detailed methodology for a common in vitro cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is widely used for screening the cytotoxic effects of chemical compounds on adherent cells.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies cell density by measuring the cellular protein content.

Materials:

  • 96-well microtiter plates

  • Test compounds ((R) and (S) enantiomers)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the (R) and (S) enantiomers. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a predetermined exposure period (e.g., 48-72 hours).

  • Cell Fixation: Carefully remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA and unbound components. Air-dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Absorbance Measurement: Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the enantiomers relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Enantioselective Mechanisms

The differential cytotoxicity of enantiomers stems from their stereospecific interactions with chiral biological macromolecules such as enzymes and receptors. This can lead to the enantioselective activation or inhibition of cellular signaling pathways.

Hypothetical Enantioselective Apoptotic Pathway

The following diagram illustrates a potential mechanism by which an (R)-enantiomer exhibits greater cytotoxicity by more effectively inducing apoptosis through the mitochondrial pathway. This can be triggered by a differential impact on the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.

enantioselective_apoptosis cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_enantiomer (R)-Enantiomer Bax_R ↑ Bax R_enantiomer->Bax_R Bcl2_R ↓ Bcl-2 R_enantiomer->Bcl2_R Mito_R Mitochondrial Disruption Bax_R->Mito_R Bcl2_R->Mito_R Casp9_R Caspase-9 Activation Mito_R->Casp9_R Casp3_R Caspase-3 Activation Casp9_R->Casp3_R Apoptosis_R Apoptosis Casp3_R->Apoptosis_R S_enantiomer (S)-Enantiomer Bax_S Bax S_enantiomer->Bax_S Bcl2_S Bcl-2 S_enantiomer->Bcl2_S Mito_S Mitochondrial Homeostasis Bax_S->Mito_S Bcl2_S->Mito_S Cell_Survival Cell Survival Mito_S->Cell_Survival

Caption: Enantioselective induction of apoptosis.

General Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic properties of chiral compounds involves a systematic workflow from cell culture preparation to data analysis.

cytotoxicity_workflow start Start: Cell Culture cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_treatment Treatment with (R) and (S) Enantiomers cell_seeding->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation cell_fixation Cell Fixation (TCA) incubation->cell_fixation staining Staining (SRB) cell_fixation->staining washing Washing to Remove Unbound Dye staining->washing solubilization Solubilization of Bound Dye washing->solubilization absorbance_reading Absorbance Reading (510 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity assay.

References

analysis of intermolecular interactions in N-aryl compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Intermolecular Interactions in N-Aryl Compounds for Researchers and Drug Development Professionals.

Introduction

N-aryl compounds, characterized by a nitrogen atom attached to an aromatic ring, are fundamental scaffolds in medicinal chemistry, materials science, and chemical biology. The function and efficacy of these molecules are profoundly influenced by a complex network of non-covalent intermolecular interactions.[1][2] These interactions govern molecular recognition, protein-ligand binding, crystal packing, and the stability of biological macromolecules.[1][3][4] A thorough understanding of the various types of intermolecular forces at play is therefore critical for rational drug design and the engineering of novel materials.[1][5]

This guide provides a comparative analysis of the key intermolecular interactions observed in N-aryl systems, supported by experimental data and detailed methodologies.

Key Intermolecular Interactions in N-Aryl Compounds

N-aryl compounds engage in a diverse array of non-covalent interactions, including π-stacking, hydrogen bonding, halogen bonding, and n→π* interactions. The interplay of these forces dictates the conformational preferences and binding affinities of these molecules.

G

π-Stacking Interactions

Stacking interactions involving the π-surfaces of aromatic rings are crucial in stabilizing molecular structures.[6]

  • Aryl-Aryl Stacking : This interaction occurs between two aromatic rings. While the classic benzene dimer has a herringbone-like arrangement in its crystal structure, gas-phase calculations often show a parallel-displaced geometry.[7] The strength of this interaction can be significantly enhanced by fluorination; for instance, the perfluoroaryl-aryl interaction between hexafluorobenzene and benzene is much stronger than a typical aryl-aryl interaction and is comparable in strength to a conventional O-H···O hydrogen bond.[8]

  • Amide-Heteroarene Stacking : The interaction between the π-system of a protein backbone amide and a ligand's aromatic ring is increasingly recognized in drug design.[9][10] These interactions are highly dependent on the relative orientation and magnitude of the interacting dipole vectors.[10] Studies have confirmed the favorable effects of N-methyl carboxamide stacking on various heteroarenes, highlighting them as preferred stacking partners over simple phenyl or ethyl groups.[9]

Hydrogen Bonding

Hydrogen bonds are highly directional interactions critical for molecular recognition.

  • Conventional Hydrogen Bonds : In N-aryl amides, classic N–H···O hydrogen bonds can lock molecular conformation, for example by forming an S(6) ring motif.[1]

  • CH–π Interactions : These weaker hydrogen bonds involve a C-H bond acting as the donor and a π-system as the acceptor.[11][12] Though often dominated by dispersion forces, electrostatic contributions can be relevant for aryl C-H donors.[4][13] These interactions are prevalent in biological systems, contributing to the tertiary structure of polypeptides.[4] In some N-aryl succinimide systems, aliphatic C–H/π interactions have been found to be mildly stabilizing.[11]

Halogen Bonding

A halogen bond is a non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base like a nitrogen or oxygen atom.[5]

  • Nature and Strength : The strength of the halogen bond increases with the positive electrostatic potential of the σ-hole, which can be enhanced by attaching electron-withdrawing groups to the aryl ring.[5] For example, 3,5-bis-SF5-iodobenzene is a highly effective halogen bond donor.[5] This interaction is geometrically distinct from hydrogen bonding, often forming orthogonal to H-bonds that share the same carbonyl oxygen acceptor.[14]

  • Applications : Halogen bonding is widely applied in crystal engineering and is increasingly important in rational drug design, where it can increase the binding affinity and selectivity of ligands.[5][14] It can also facilitate photochemical reactions by activating aryl halides under visible light without a photocatalyst.[15]

n→π* Interactions

This interaction involves the donation of lone-pair (n) electron density from a nucleophile (e.g., an oxygen or nitrogen atom) into the empty antibonding (π) orbital of a nearby carbonyl group.[14] In N-aryl peptoids, this interaction can coexist with halogen bonding, with both involving the backbone tertiary amide carbonyl.[14] While the n→π interaction is thought to play a role in protein folding, its direct effect on the hydrogen-bonding strength of the participating amide carbonyl group has been found to be small in some systems.[16]

Quantitative Comparison of Interactions

Quantifying the strength of non-covalent interactions is essential for comparing their relative contributions. This is often achieved through a combination of experimental measurements and high-level computational calculations.

Table 1: Calculated Interaction Energies for Selected π-Systems

Interacting Pair Method Interaction Energy (kJ/mol) Primary Force Reference
Benzene Dimer (gas phase) Calculation -4.9 Dispersion [7]
C₆Cl₅···C₆Cl₅ (intramolecular) Calculation -73.0 (Dispersion) Dispersion [7]

| Hexafluorobenzene···Benzene | Calculation | -23.4 | Electrostatic/Dispersion |[8] |

Table 2: Experimentally Determined Gibbs Free Energies for Amide-Heteroarene Stacking Data derived from double-mutant cycle analysis using reversible inhibitors of CTX-M-14 β-lactamase.

Interacting Heteroarene Stacking Partner ΔΔG (kcal/mol) Reference
Pyridine N-Me Carboxamide Favorable [9]
Thiazole N-Me Carboxamide Favorable [9]

| Tetrazole | N-Me Carboxamide | Favorable |[9] |

Methodologies for Analysis

A multi-faceted approach combining experimental and computational techniques is required to fully characterize the complex intermolecular interactions in N-aryl compounds.

G

Experimental Protocols
  • X-ray Crystallography : This is the gold standard for unequivocally determining the three-dimensional structure of molecules in the solid state. It provides precise geometric data—such as distances and angles—for intermolecular contacts, which is essential for identifying interactions like hydrogen bonds, halogen bonds, and π-stacking.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying interactions in solution.

    • Titration Experiments : ¹³C-NMR titration is used to confirm halogen bond formation.[5] The chemical shift of the carbon atom bonded to the halogen changes upon addition of a Lewis base (halogen bond acceptor), indicating an interaction.[5]

    • Dynamic NMR : In systems like molecular torsion balances, NMR spectroscopy can be used to measure the equilibrium between different conformations (e.g., folded vs. unfolded), allowing for the quantification of free energy changes (ΔG) associated with specific intramolecular interactions.[17]

  • Biochemical and Biophysical Assays : For N-aryl compounds that are enzyme inhibitors or receptor ligands, biochemical inhibition constants (Kᵢ) and biophysical binding constants (Kₔ) are determined.[18] These values provide a direct measure of the overall strength of the protein-ligand interaction, which is the sum of all contributing non-covalent forces.[18]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This method can be used to determine lipophilicity (log k or log D), a key physicochemical property.[19] Discrepancies between experimentally determined and computationally predicted lipophilicity can indicate the presence of significant intra- or intermolecular interactions that are not accounted for by predictive algorithms.[19]

Computational Protocols
  • Quantum Mechanics (QM) and Density Functional Theory (DFT) : High-level ab initio calculations are used to accurately compute intermolecular interaction energies.[13][20] DFT is widely employed as a robust method for modeling molecular geometries and energies.[11]

  • Quantum Theory of Atoms in Molecules (QTAIM) : Proposed by Bader, QTAIM analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions.[1][21] The presence of a bond critical point between two atoms is an indicator of an interaction.

  • Non-Covalent Interaction (NCI) Plot / Reduced Density Gradient (RDG) : This is a popular method for visualizing non-covalent interactions in real space.[3][21] It is based on the electron density (ρ) and its reduced gradient (RDG).[3][21] The resulting isosurfaces are color-coded to differentiate between attractive interactions like hydrogen bonds (blue), weak van der Waals forces (green), and repulsive steric clashes (red).[21][22]

  • Energy Decomposition Analysis (EDA) : EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (charge transfer).[23] This allows researchers to understand the fundamental nature of the forces stabilizing a given molecular complex.

References

Safety Operating Guide

Proper Disposal of 4-methoxy-N-(thiophen-2-ylmethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 4-methoxy-N-(thiophen-2-ylmethyl)aniline must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound, while not having a specific Safety Data Sheet (SDS) readily available, shares structural similarities with toxic aromatic amines and thioethers. Therefore, it should be treated as a hazardous waste with disposal protocols reflecting its potential toxicity, particularly its danger to aquatic ecosystems.[1][2][3]

Immediate Safety and Handling for Disposal:

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1][4] All handling of this substance and its waste should be conducted within a chemical fume hood to prevent inhalation of any potential vapors or dust.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to waste segregation, containment, and transfer. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[5][6][7]

  • Waste Identification and Segregation:

    • Treat all solid and liquid waste containing this compound as hazardous waste.[8][9]

    • Segregate this waste from other laboratory waste streams to avoid unintended chemical reactions.[10]

  • Containerization:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container.[8][10] The container should be made of a material that will not react with the chemical. A screw-top plastic or glass bottle is recommended.[11]

    • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[11] Also, note the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[10] This area should be at or near the point of generation.[10]

    • Keep the container closed at all times except when adding waste.[8][12]

    • Ensure secondary containment, such as a plastic tray, is used to capture any potential leaks.[11]

  • Disposal of Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.

    • Empty containers that held the pure substance should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the defaced container may be disposed of as regular non-hazardous waste, in accordance with institutional policies.[9][13]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[9][10] Do not transport hazardous waste outside of the laboratory.[9]

    • Follow all institutional and local regulations for hazardous waste disposal.[7][8]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information for related compounds, which should be used as a precautionary guide.

Hazard Classification4-Methoxyaniline (p-Anisidine)N-Methylaniline
Acute Toxicity (Oral) Fatal if swallowed[1]Toxic if swallowed[3]
Acute Toxicity (Dermal) Fatal in contact with skin[1]Toxic in contact with skin[3]
Acute Toxicity (Inhalation) Fatal if inhaled[1]Toxic if inhaled[3]
Aquatic Toxicity Very toxic to aquatic life[1]Very toxic to aquatic life with long lasting effects[3]

Experimental Protocols

There are no experimental protocols to be cited for the disposal of this compound as it is a procedural matter based on safety and regulatory guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Generate Waste (Pure compound, solutions, contaminated items) D Is this a new waste stream? C->D E Select a compatible, labeled hazardous waste container D->E Yes F Add waste to container D->F No E->F G Keep container sealed F->G H Store in designated Satellite Accumulation Area with secondary containment G->H I Is container full or ready for disposal? H->I J Contact Environmental Health & Safety (EHS) for waste pickup I->J Yes K EHS transports for approved hazardous waste disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-methoxy-N-(thiophen-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-methoxy-N-(thiophen-2-ylmethyl)aniline. The following procedures are based on best practices for handling aromatic amines and thiophene-containing compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Specifications & Rationale
Primary (Mandatory) Eye ProtectionSafety glasses with side shields or chemical goggles to protect against splashes.[1][2][3]
Hand ProtectionChemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[1][2][4] Glove suitability and breakthrough times should be confirmed for the specific solvent used.
Lab CoatA standard laboratory coat to protect skin and clothing from minor spills and contamination.
Secondary (Task-Dependent) Respiratory ProtectionAn air-purifying respirator with organic vapor cartridges may be necessary when handling large quantities, in poorly ventilated areas, or when aerosolization is possible.[5][6]
Face ShieldA full face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[2][7]
ApronA chemical-resistant apron (e.g., PVC) provides an additional layer of protection for the torso.[1]
Emergency Emergency Shower & EyewashMust be readily accessible in the immediate work area for emergency use in case of skin or eye contact.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow:

prep Preparation handling Handling & Experimentation prep->handling cleanup Decontamination & Cleanup handling->cleanup emergency Emergency Preparedness handling->emergency disposal Waste Disposal cleanup->disposal

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Preparation

  • Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]

  • Equipment Check: Inspect all PPE for integrity before use. Ensure emergency equipment (eyewash, safety shower) is unobstructed and functional.[8]

  • Material Segregation: Store the compound away from incompatible materials, particularly strong oxidizing agents and nitric acid, to prevent violent reactions.[1][8] Keep away from heat, sparks, and open flames.[6][9][10]

Step 2: Handling and Experimentation

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Containment: Use a chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.

  • Static Discharge: For transfers of larger quantities, ensure containers are grounded and bonded to prevent static discharge, which can be an ignition source.[8][9][10]

  • Avoid Contact: Prevent direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[6][8]

Step 3: Decontamination and Cleanup

  • Surface Decontamination: Clean all work surfaces thoroughly with an appropriate solvent and then soap and water after handling is complete.

  • PPE Removal: Remove gloves and other disposable PPE using a technique that avoids skin contact with the outer, contaminated surface.[10]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[8][10]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Stream Disposal Protocol
Solid Waste Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused or waste solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[6][9][10]
Empty Containers Empty containers may retain hazardous residue and vapors.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Waste Disposal Workflow:

solid_waste Solid Waste collect_solid Collect in Labeled Hazardous Waste Bag solid_waste->collect_solid liquid_waste Liquid Waste collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid empty_containers Empty Containers rinse_container Triple Rinse with Solvent empty_containers->rinse_container collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container rinse_container->dispose_container collect_rinsate->collect_liquid

Caption: A logical flow for the proper segregation and disposal of waste generated from handling this compound.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing.[4][8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4][6][9] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or in a poorly ventilated area, alert others and evacuate the laboratory. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.[6][9] Do not allow the spill to enter drains.[9][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.